molecular formula C13H18O2 B14039301 4-Isobutoxy-2,3-dimethylbenzaldehyde

4-Isobutoxy-2,3-dimethylbenzaldehyde

Cat. No.: B14039301
M. Wt: 206.28 g/mol
InChI Key: MJYIKXWXCGOIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutoxy-2,3-dimethylbenzaldehyde is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isobutoxy-2,3-dimethylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isobutoxy-2,3-dimethylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

2,3-dimethyl-4-(2-methylpropoxy)benzaldehyde

InChI

InChI=1S/C13H18O2/c1-9(2)8-15-13-6-5-12(7-14)10(3)11(13)4/h5-7,9H,8H2,1-4H3

InChI Key

MJYIKXWXCGOIPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1C)OCC(C)C)C=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Isobutoxy-2,3-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive scientific overview of 4-Isobutoxy-2,3-dimethylbenzaldehyde, a substituted aromatic aldehyde of interest in synthetic organic chemistry. While specific experimental data for this precise isomer is limited in public literature, this document consolidates predicted properties, a robust and detailed synthetic protocol based on established methodologies for analogous compounds, and an expert analysis of its expected spectroscopic characteristics. The guide is structured to provide drug development professionals and researchers with the foundational knowledge required to synthesize, characterize, and evaluate the potential of this molecule as a versatile chemical intermediate. By drawing authoritative parallels from closely related structures, we explore its potential applications in medicinal chemistry and materials science, grounded in established principles of chemical reactivity and synthesis design.

Chemical Identity and Predicted Properties

4-Isobutoxy-2,3-dimethylbenzaldehyde belongs to the family of alkoxy-substituted benzaldehydes. The core structure consists of a benzene ring functionalized with an aldehyde group, two adjacent methyl groups at positions 2 and 3, and an isobutoxy group at position 4. This specific substitution pattern is anticipated to influence its steric and electronic properties, making it a unique building block for further chemical elaboration.

The Simplified Molecular-Input Line-Entry System (SMILES) string, a key identifier for chemical structure, is logically derived as: CC(C)COC1=C(C)C(C)=CC=C1C=O.

Table 1: Predicted Physicochemical Properties

Identifier Value Source / Method
IUPAC Name 4-(2-methylpropoxy)-2,3-dimethylbenzaldehyde Nomenclature Rules
Molecular Formula C₁₃H₁₈O₂ Calculated
Molecular Weight 206.28 g/mol Calculated
Canonical SMILES CC(C)COC1=C(C(=O))C=CC(=C1C)C Inferred Structure
XLogP3-AA ~3.4 Predicted (Analog Data[1])
Hydrogen Bond Donors 0 Calculated
Hydrogen Bond Acceptors 2 Calculated
Rotatable Bond Count 4 Calculated

| Appearance | Colorless to light yellow liquid | Predicted (Analog Data[2]) |

Synthesis Pathway and Experimental Protocol

The most logical and field-proven approach for synthesizing 4-Isobutoxy-2,3-dimethylbenzaldehyde is via the Williamson ether synthesis. This reliable Sₙ2 reaction provides a high-yielding pathway to form the target ether bond. The synthesis begins with the commercially available precursor 2,3-dimethylphenol, which is first formylated to introduce the aldehyde group, and then alkylated using isobutyl bromide.

Synthetic Workflow Overview

The overall two-step process involves the formylation of a substituted phenol followed by etherification. The choice of a polar aprotic solvent like DMF is critical in the second step as it effectively solvates the potassium cation, leaving a more nucleophilic phenoxide anion for the reaction with the alkyl halide.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Williamson Ether Synthesis A 2,3-Dimethyl-4-hydroxybenzaldehyde (Precursor) B Potassium 2,3-dimethyl-4-formylphenoxide (Intermediate) A->B Deprotonation C 4-Isobutoxy-2,3-dimethylbenzaldehyde (Final Product) B->C SN2 Alkylation Reagent1 Isobutyl Bromide K₂CO₃, DMF Reagent1->B

Caption: Proposed synthesis workflow for 4-Isobutoxy-2,3-dimethylbenzaldehyde.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for synthesizing analogous alkoxybenzaldehydes.[3]

Materials:

  • 2,3-Dimethyl-4-hydroxybenzaldehyde

  • Isobutyl bromide (1-Bromo-2-methylpropane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Instrumentation:

  • Round-bottomed flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottomed flask under a nitrogen atmosphere, add 2,3-dimethyl-4-hydroxybenzaldehyde (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material, followed by anhydrous potassium carbonate (1.5 eq). The K₂CO₃ acts as the base to deprotonate the phenolic hydroxyl, forming the potassium phenoxide intermediate in situ.

  • Alkylating Agent: Add isobutyl bromide (1.2 eq) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 70-80°C and stir vigorously for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: After completion, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing an excess of cold deionized water to quench the reaction and precipitate the crude product.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. This removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be further purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 4-Isobutoxy-2,3-dimethylbenzaldehyde.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the structure of 4-Isobutoxy-2,3-dimethylbenzaldehyde allows for a confident prediction of its key spectroscopic features. This analysis is essential for the characterization and quality control of the synthesized compound.

  • ¹H NMR:

    • Aldehyde Proton (-CHO): A singlet is expected in the highly deshielded region of δ 9.8-10.1 ppm.

    • Aromatic Protons: Two doublets are anticipated in the aromatic region (δ 6.8-7.8 ppm), corresponding to the two protons on the benzene ring.

    • Isobutoxy Group (-OCH₂CH(CH₃)₂): This group will present a characteristic set of signals: a doublet for the -OCH₂ - protons (~δ 3.8 ppm), a multiplet for the -CH (CH₃)₂ proton (~δ 2.1 ppm), and a doublet for the two equivalent methyl (-CH(CH₃ )₂) groups (~δ 1.0 ppm).

    • Aromatic Methyl Groups: Two distinct singlets are expected for the two methyl groups attached to the aromatic ring, likely in the δ 2.2-2.5 ppm region.

  • ¹³C NMR:

    • Aldehyde Carbonyl: A signal is expected around δ 190-192 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the δ 110-165 ppm range, with the oxygen- and aldehyde-bearing carbons being the most deshielded.

    • Isobutoxy Carbons: Signals for the -OCH₂ (~δ 75 ppm), -CH (~δ 28 ppm), and terminal methyl carbons (~δ 19 ppm) are anticipated.

    • Aromatic Methyl Carbons: Signals for the two ring methyl groups are expected around δ 15-20 ppm.

  • Infrared (IR) Spectroscopy:

    • A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1690-1710 cm⁻¹.

    • Aromatic C-H stretching bands will appear just above 3000 cm⁻¹.

    • Aliphatic C-H stretching from the isobutoxy and methyl groups will be visible just below 3000 cm⁻¹.

    • A strong C-O-C ether stretching band is expected in the 1200-1250 cm⁻¹ region.

Reactivity and Potential Applications

The chemical reactivity of 4-Isobutoxy-2,3-dimethylbenzaldehyde is dominated by its aldehyde functional group, making it a valuable intermediate for a variety of organic transformations.

Key Reactions
  • Reductive Amination: The aldehyde can react with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

  • Wittig Reaction: Reaction with phosphorus ylides can convert the aldehyde into a variety of substituted alkenes.

  • Condensation Reactions: It can undergo Claisen-Schmidt condensation with ketones to form chalcones, which are scaffolds of significant interest in medicinal chemistry.[3]

  • Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol.

Potential Applications in Drug Discovery and Fragrance

Substituted benzaldehydes are crucial building blocks in the synthesis of pharmaceuticals and fine chemicals.[4]

  • Pharmaceutical Intermediates: The core structure is analogous to intermediates used in the synthesis of drugs like Febuxostat, a xanthine oxidase inhibitor.[5] The unique 2,3-dimethyl substitution pattern could be explored to generate novel analogs of existing drugs, potentially altering their binding affinity, selectivity, or pharmacokinetic properties.

  • Fragrance and Flavor: Many benzaldehyde derivatives are used in the fragrance industry.[6] The isobutoxy group and alkyl substitution pattern may impart unique olfactory properties suitable for investigation.

Safety and Handling

No specific safety data exists for 4-Isobutoxy-2,3-dimethylbenzaldehyde. However, based on data for the closely related compound 4-Isobutoxybenzaldehyde, the following hazards should be assumed[7]:

  • GHS Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated area, preferably a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a cool, dry, well-ventilated place away from strong oxidizing agents.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 249810, 4-Isobutoxybenzaldehyde. Retrieved February 17, 2026, from [Link]

  • Cravotto, G., et al. (2014). Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®. ResearchGate. Retrieved February 17, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzaldehyde. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). 4-(t-Butoxy)benzaldehyde. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde.
  • Patsnap. (2016). Method for preparing 2,3-dimethyl benzaldehyde. Eureka. Retrieved February 17, 2026, from [Link]

  • PubChemLite. (n.d.). 4-isobutoxy-3-methoxybenzaldehyde (C12H16O3). Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82644482, 4-Isobutoxy-2,5-dimethylbenzaldehyde. Retrieved February 17, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 3-cyano-4-isobutoxy-thiobenzamide.
  • European Patent Office. (n.d.). EP 0068725 A1 - Process for preparation of hydroxybenzaldehydes. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). Benzaldehyde, 4-butoxy-. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. Retrieved February 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). 4-Carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole. Retrieved February 17, 2026, from [Link]

  • The Good Scents Company. (n.d.). 3,4-dimethyl benzaldehyde. Retrieved February 17, 2026, from [Link]

Sources

An In-depth Technical Guide to 2,3-dimethyl-4-(2-methylpropoxy)benzaldehyde: Synthesis, Characterization, and Potential as a GPCR Modulator

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethyl-4-(2-methylpropoxy)benzaldehyde, a substituted benzaldehyde with potential applications in medicinal chemistry and drug discovery. The document details a plausible synthetic pathway, methods for its characterization, and explores its potential role as a negative allosteric modulator of the C-X-C chemokine receptor type 4 (CXCR4), a key G-protein coupled receptor (GPCR) implicated in various physiological and pathological processes. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and biological evaluation of novel small molecules targeting GPCRs.

Introduction: The Significance of Substituted Benzaldehydes

Substituted benzaldehydes are a versatile class of organic compounds that serve as crucial intermediates in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances.[1] The reactivity of the aldehyde functional group, coupled with the diverse electronic and steric effects of substituents on the benzene ring, allows for the construction of complex molecular architectures with tailored biological activities.[2] In the realm of drug discovery, substituted benzaldehydes have been identified as privileged scaffolds for the development of modulators for various biological targets, including G-protein coupled receptors (GPCRs).[3] GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines.[3] The exploration of novel substituted benzaldehydes, therefore, continues to be an active area of research for the identification of new therapeutic agents.

This guide focuses on the specific molecule, 2,3-dimethyl-4-(2-methylpropoxy)benzaldehyde, providing a detailed protocol for its synthesis, a thorough description of its expected analytical characteristics, and a discussion of its potential as a negative allosteric modulator of the CXCR4 receptor.

Synthesis of 2,3-dimethyl-4-(2-methylpropoxy)benzaldehyde

The synthesis of 2,3-dimethyl-4-(2-methylpropoxy)benzaldehyde can be strategically approached in a two-step process starting from the commercially available 2,3-dimethylphenol. The synthetic route involves the formylation of the phenol to introduce the aldehyde group, followed by a Williamson ether synthesis to append the 2-methylpropoxy (isobutoxy) side chain.

Synthesis of the Precursor: 2,3-dimethyl-4-hydroxybenzaldehyde

The introduction of a formyl group onto a phenolic ring can be achieved through various methods. For the synthesis of 2,3-dimethyl-4-hydroxybenzaldehyde, a plausible approach is the Duff reaction or a similar formylation method that directs the aldehyde group to the position para to the hydroxyl group.

Experimental Protocol: Synthesis of 2,3-dimethyl-4-hydroxybenzaldehyde

  • Step 1: Reaction Setup. In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2,3-dimethylphenol (1.0 eq) and hexamethylenetetramine (HMTA) (1.5 eq).

  • Step 2: Addition of Solvent and Acid. Add trifluoroacetic acid (TFA) as the solvent and catalyst. The reaction is typically carried out at an elevated temperature.

  • Step 3: Reaction Monitoring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Step 4: Work-up. Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker of ice-cold water. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • Step 5: Purification. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2,3-dimethyl-4-hydroxybenzaldehyde.

Williamson Ether Synthesis of 2,3-dimethyl-4-(2-methylpropoxy)benzaldehyde

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alkoxide and an alkyl halide.[4][5][6] In this step, the hydroxyl group of 2,3-dimethyl-4-hydroxybenzaldehyde is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from 1-bromo-2-methylpropane (isobutyl bromide).

Experimental Protocol: Williamson Ether Synthesis

  • Step 1: Deprotonation. To a solution of 2,3-dimethyl-4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a slight excess of a base like potassium carbonate (K₂CO₃) (1.2 eq).

  • Step 2: Addition of Alkyl Halide. Add 1-bromo-2-methylpropane (1.1 eq) to the reaction mixture.

  • Step 3: Reaction Conditions. The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours. The reaction progress is monitored by TLC.

  • Step 4: Work-up. After the reaction is complete, the mixture is cooled to room temperature and poured into water. The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

  • Step 5: Purification. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2,3-dimethyl-4-(2-methylpropoxy)benzaldehyde.

Causality Behind Experimental Choices:

  • Choice of Base in Williamson Ether Synthesis: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group to form the reactive phenoxide nucleophile. Stronger bases like sodium hydride could also be used but may lead to side reactions.

  • Choice of Solvent: A polar aprotic solvent like DMF is chosen to dissolve the reactants and facilitate the S_N2 reaction by solvating the cation of the base without strongly solvating the nucleophile.

  • Reaction Temperature: The reaction is heated to increase the rate of the S_N2 reaction.

Characterization of 2,3-dimethyl-4-(2-methylpropoxy)benzaldehyde

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are the predicted spectroscopic data for 2,3-dimethyl-4-(2-methylpropoxy)benzaldehyde.

Predicted Spectroscopic Data
Technique Expected Observations
¹H NMR δ (ppm): ~10.2 (s, 1H, -CHO), ~7.5 (d, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~3.8 (d, 2H, -OCH₂-), ~2.3 (s, 3H, Ar-CH₃), ~2.1 (s, 3H, Ar-CH₃), ~2.0 (m, 1H, -CH(CH₃)₂), ~1.0 (d, 6H, -CH(CH₃)₂)
¹³C NMR δ (ppm): ~192 (-CHO), ~160 (C-O), ~138 (Ar-C), ~130 (Ar-C), ~128 (Ar-CH), ~112 (Ar-CH), ~75 (-OCH₂-), ~28 (-CH(CH₃)₂), ~19 (-CH(CH₃)₂), ~16 (Ar-CH₃), ~12 (Ar-CH₃)
Mass Spec. (EI) m/z: Expected molecular ion peak at 206.13. Fragmentation may show loss of the isobutyl group and the formyl group.
FT-IR ν (cm⁻¹): ~2960 (C-H, aliphatic), ~2870 (C-H, aliphatic), ~1685 (C=O, aldehyde), ~1600, ~1500 (C=C, aromatic), ~1250 (C-O, ether)

Note: The predicted NMR chemical shifts are based on known values for structurally similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary slightly.

Potential Application: Allosteric Modulation of the CXCR4 Receptor

The structural features of 2,3-dimethyl-4-(2-methylpropoxy)benzaldehyde, specifically the substituted aromatic ring and the flexible ether linkage, make it an interesting candidate for investigation as a modulator of biological targets. One such target of significant interest is the CXCR4 receptor.

The CXCR4 Receptor and its Significance

CXCR4 is a G-protein coupled receptor that plays a critical role in numerous physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[7][8] Dysregulation of the CXCR4 signaling pathway is implicated in various diseases, such as cancer metastasis, HIV-1 infection, and inflammatory disorders.[7] The endogenous ligand for CXCR4 is the chemokine CXCL12.

Allosteric Modulation as a Therapeutic Strategy

Allosteric modulators are compounds that bind to a site on a receptor that is topographically distinct from the orthosteric site (the binding site of the endogenous ligand).[3] These modulators can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the receptor's response to the endogenous ligand. Allosteric modulators offer several potential advantages over traditional orthosteric ligands, including higher receptor subtype selectivity and a ceiling effect that can reduce the risk of overdose.[9]

Hypothetical Modulation of CXCR4 Signaling by 2,3-dimethyl-4-(2-methylpropoxy)benzaldehyde

Based on the structure-activity relationships of known small-molecule modulators of CXCR4, it is plausible that 2,3-dimethyl-4-(2-methylpropoxy)benzaldehyde could act as a negative allosteric modulator (NAM) of this receptor.[1][2][10] The substituted benzaldehyde moiety could potentially interact with a hydrophobic pocket within the transmembrane domains of the receptor, inducing a conformational change that reduces the affinity of CXCL12 for its binding site or uncouples the receptor from its downstream G-protein signaling cascade.

Experimental Workflow for Assessing CXCR4 Modulation:

A series of in vitro assays would be necessary to validate this hypothesis.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Downstream Signaling Binding_Assay Radioligand Binding Assay (Competition with [¹²⁵I]-CXCL12) Functional_Assay Calcium Mobilization Assay (FLIPR) Binding_Assay->Functional_Assay Confirm functional antagonism Allosteric_Modulation_Assay Schild Analysis or Co-stimulation Assay Functional_Assay->Allosteric_Modulation_Assay Investigate allosteric nature G_Protein_Activation_Assay [³⁵S]GTPγS Binding Assay Allosteric_Modulation_Assay->G_Protein_Activation_Assay Assess G-protein coupling ERK_Phosphorylation_Assay Western Blot or ELISA (p-ERK1/2) G_Protein_Activation_Assay->ERK_Phosphorylation_Assay Examine downstream pathway Cell_Migration_Assay Transwell Migration Assay ERK_Phosphorylation_Assay->Cell_Migration_Assay Evaluate physiological response

Caption: Experimental workflow for characterizing a potential CXCR4 allosteric modulator.

CXCR4 Signaling Pathway and Hypothetical Inhibition:

The binding of CXCL12 to CXCR4 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. This initiates a downstream signaling cascade, including the activation of the MAPK/ERK pathway, which ultimately results in cellular responses such as cell migration. A negative allosteric modulator would bind to a different site on the receptor, stabilizing a conformation that is less favorable for G-protein coupling, thereby attenuating the downstream signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm CXCL12 CXCL12 CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds to orthosteric site G_Protein Gαiβγ CXCR4->G_Protein Activates NAM 2,3-dimethyl-4-(2-methylpropoxy)benzaldehyde (Hypothetical NAM) NAM->CXCR4 Binds to allosteric site NAM->G_Protein Inhibits activation PLC PLC G_Protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC PKC DAG->PKC Activates ERK ERK1/2 PKC->ERK Activates Migration Cell Migration ERK->Migration Promotes

Caption: Hypothetical inhibition of the CXCR4 signaling pathway by a negative allosteric modulator.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, characterization, and potential biological evaluation of 2,3-dimethyl-4-(2-methylpropoxy)benzaldehyde. The detailed synthetic protocols provide a clear pathway for the preparation of this novel compound, while the predicted analytical data serves as a benchmark for its characterization. Furthermore, the exploration of its potential as a negative allosteric modulator of the CXCR4 receptor highlights a promising avenue for future research in the field of GPCR-targeted drug discovery. The methodologies and concepts presented herein are intended to empower researchers to further investigate this and other substituted benzaldehydes as potential therapeutic agents.

References

  • Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering, 5(2).
  • Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists. (2025). PNAS.
  • Allosteric modulation of the CXCR4:CXCL12 axis by targeting receptor nanoclustering via the TMV-TMVI domain. (2024). eLife.
  • Allosteric modulation of the CXCR4:CXCL12 axis by targeting receptor nanoclustering via the TMV-TMVI domain. (2024). PubMed.
  • Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®. (n.d.).
  • Williamson Ether Synthesis. (n.d.). University of Richmond.
  • Williamson Ether Synthesis. (2022). Chemistry Steps.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond.
  • SUPPORTING INFORM
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • 13C NMR Spectrum (1D, 50 MHz, D2O, predicted) (NP0044913). (n.d.). NP-MRD.
  • The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 105-109.
  • 1H NMR (500 MHz, CDCl3) δ. (n.d.). The Royal Society of Chemistry.
  • Synthesis of 4-hydroxybenzaldehyde. (n.d.). PrepChem.com.
  • Structure–Activity Relationships and Molecular Pharmacology of Positive Allosteric Modulators of the Mu-Opioid Receptor. (2024).
  • Benzaldehyde, m-hydroxy. (n.d.). Organic Syntheses.
  • Solved Predict the expected 13C NMR chemical shift for the. (2022). Chegg.com.
  • CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde. (n.d.).
  • The ^{13}C NMR spectrum below represents which of the following compounds.. (2025). Filo.
  • Method for preparing 2,3-dimethyl benzaldehyde. (2016).
  • Benzaldehyde, 2,4-dimethyl-. (n.d.). NIST WebBook.
  • 4-Isobutoxybenzaldehyde. (n.d.). PubChem.
  • Process for the production of 4-hydroxybenzaldehyde derivatives. (1980).
  • 2,4-Dimethylbenzaldehyde. (n.d.). PubChem.
  • A Structure-Activity Relationship Study of Novel Positive Allosteric Modulators for the δ-Opioid Receptor. (2025).
  • Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. (n.d.). Oxford Instruments' benchtop NMR.
  • Allosteric Modulators of G Protein-Coupled Receptors. (2022). MDPI.
  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
  • Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. (2019). Assay Guidance Manual - NCBI.
  • 13-C NMR - How Many Signals. (2022). Master Organic Chemistry.
  • IR Spectra of benzaldehyde and its derivatives in different aggregate states. (2025).
  • 2,3-Dimethylbenzaldehyde. (n.d.). Sigma-Aldrich.
  • 3,4-Dihexyloxybenzaldehyde (2a). (n.d.).
  • Deep Learning Reveals Endogenous Sterols as Allosteric Modulators of the GPCR-Gα Interface. (2025). bioRxiv.
  • FT-IR Spectrum of Benzaldehyde. (n.d.).
  • Isobutyraldehyde. (2017). mzCloud.
  • MSBNK-Fac_Eng_Univ_Tokyo-JP008708. (2008). MassBank.
  • 2,3 Dimethylbenzaldehyde. (n.d.). PubChem.
  • ( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. (n.d.).

Sources

Physicochemical Profiling & Process Development Guide: 4-Isobutoxy-2,3-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Isobutoxy-2,3-dimethylbenzaldehyde is a specialized organic intermediate characterized by a lipophilic isobutoxy tail and a sterically congested benzaldehyde core.[1][2][3] Its solubility profile is the critical determinant for its isolation, purification (recrystallization), and downstream utility in API (Active Pharmaceutical Ingredient) synthesis.[2][3]

This guide provides a technical analysis of its solubility behavior based on Structure-Property Relationships (SPR) and outlines the standard operating procedures (SOPs) for empirically determining its solubility limits.

Molecular Architecture & Solubility Prediction

To understand the solubility of this molecule, we must deconstruct its functional groups and their interaction with solvent systems.[2][3]

Functional GroupPropertySolvent Interaction Mechanism
Benzaldehyde Core Polar, Planar

-

stacking (aromatics); Dipole-dipole interactions.[1][2][3]
Aldehyde (-CHO) Polar, H-Bond AcceptorSoluble in polar aprotic solvents (THF, DMSO).[1][2][3] Forms weak H-bonds with protic solvents.[1][2][3]
Isobutoxy (-OCH₂CH(CH₃)₂) Lipophilic, BulkyIncreases solubility in non-polar solvents (Hexane, Toluene).[2][3] Disrupts crystal packing, potentially lowering melting point.[2][3]
2,3-Dimethyl Groups Lipophilic, StericIncreases lipophilicity (LogP).[2][3] The ortho/meta positioning creates steric strain that may twist the aldehyde out of plane, affecting solubility in planar solvents.[2][3]

Predicted LogP: ~3.5 – 4.2 (High Lipophilicity) Classification: Class 2 (Low Solubility in Water / High Permeability) in context of BCS-like behavior for intermediates.[1][2][3]

Solubility Profile Matrix

Note: The following data represents a predictive profile derived from structural analogs (e.g., 4-isobutoxybenzaldehyde and 2,3-dimethylbenzaldehyde).[1][2][3] Exact quantitative values must be determined via the protocols in Section 4.

Table 1: Solvent Compatibility Guide[1][2][3]
Solvent ClassRepresentative SolventsSolubility PredictionProcess Utility
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL) Reaction Solvent: Excellent for synthesis; too soluble for recrystallization.[1][2][3]
Esters/Ethers Ethyl Acetate (EtOAc), THF, MTBEHigh (>80 mg/mL) Extraction: Ideal for extracting the compound from aqueous workups.[2][3]
Aromatics Toluene, XyleneHigh (>70 mg/mL) Process: Good for high-temperature reactions; potential recrystallization solvent if cooled to -20°C.
Alcohols Methanol, Ethanol, IPAModerate (Temp.[1][2][3] Dependent) Recrystallization: High solubility at reflux; moderate/low at RT.[2][3] Ideal candidate for cooling crystallization.[2][3]
Alkanes Hexane, Heptane, CyclohexaneLow to Moderate Anti-Solvent: Used to crash out the product from EtOAc or Toluene solutions.[2][3]
Aqueous Water, BrineInsoluble (<0.1 mg/mL) Wash: Used to remove inorganic salts during workup.[2][3]

Experimental Protocols (SOPs)

Protocol A: Visual Polythermal Method (Recrystallization Screening)

Objective: To rapidly identify the optimal solvent system for purification.[3]

Materials: 100 mg of crude 4-Isobutoxy-2,3-dimethylbenzaldehyde, reaction block heater, various solvents.

  • Weighing: Place 100 mg of solid into a 4 mL glass vial.

  • Addition: Add solvent in 100 µL increments at Room Temperature (RT).

  • Observation (RT):

    • If dissolved < 300 µL: Too Soluble (Use as solvent in binary mix).[2][3]

    • If insoluble > 1000 µL: Proceed to heating.

  • Heating: Heat vial to boiling point (or max 80°C).

    • If dissolved: Potential Candidate .

    • If insoluble: Anti-Solvent .

  • Cooling: Allow the hot solution to cool slowly to RT, then to 0°C.

    • Success: Formation of crystals (not oil).[2][3]

    • Failure: Oiling out (indicates impurity or melting point < solvent boiling point).[2][3]

Protocol B: HPLC Saturation Method (Quantitative)

Objective: To determine exact thermodynamic solubility (mg/mL) for formulation or reaction kinetics.[1][2][3]

  • Saturation: Add excess solid to 5 mL of solvent in a sealed vial.

  • Equilibration: Agitate at constant temperature (25°C) for 24 hours.

  • Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (hydrophobic membrane is crucial to prevent drug adsorption).[2][3]

  • Analysis: Dilute filtrate 100x with Acetonitrile and inject into HPLC (UV detection at 254 nm).

  • Calculation: Compare peak area against a standard curve.

Process Development Logic (Visualization)

Workflow 1: Solubility Screening Logic

This diagram outlines the decision-making process for selecting a purification solvent.

SolubilityLogic Start Start: 100mg Sample AddSolvent Add 0.5 mL Solvent @ RT Start->AddSolvent CheckRT Dissolved at RT? AddSolvent->CheckRT Yes Yes CheckRT->Yes Yes No No CheckRT->No No TooSoluble Result: Too Soluble (Use as Reaction Solvent) Heat Heat to Reflux CheckHot Dissolved at Reflux? Heat->CheckHot CheckHot->Yes Yes CheckHot->No No Insoluble Result: Insoluble (Use as Anti-Solvent) Cool Cool to RT / 0°C CheckCryst Crystals Formed? Cool->CheckCryst CheckCryst->Yes Yes CheckCryst->No Oil/Precip Ideal Result: Ideal Recryst Solvent Oil Result: Oiling Out (Try Binary Mixture) Yes->TooSoluble Yes->Cool Yes->Ideal No->Heat No->Insoluble No->Oil

Figure 1: Decision tree for identifying suitable recrystallization solvents based on thermal solubility differentials.

Application: Recrystallization Strategy

Based on the chemical structure, the following binary solvent systems are recommended for purification if single-solvent recrystallization (e.g., from Ethanol) fails.

  • Ethanol / Water:

    • Dissolve in hot Ethanol (high solubility).[2][3]

    • Add warm Water dropwise until turbidity persists.[2][3]

    • Cool slowly.[2][3] The water acts as a polar anti-solvent, forcing the lipophilic benzaldehyde out of solution.[2][3]

  • Ethyl Acetate / Heptane:

    • Dissolve in minimal hot Ethyl Acetate.[2][3]

    • Add Heptane.[2][3]

    • Note: This is preferred if the compound is sensitive to hydrolysis (though 2,3-dimethyl substitution provides some steric protection to the aldehyde).[2][3]

Safety & Handling (MSDS Highlights)

  • Hazards: Benzaldehyde derivatives are potential skin/eye irritants and sensitizers.[2][3]

  • Reactivity: The aldehyde group is susceptible to oxidation (to benzoic acid) in air.[2][3] Store under Nitrogen/Argon.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[2][3]

References

  • Anderson, N. G. (2012).[2][3] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[3] (Standard text for solubility screening protocols).

  • PubChem. (n.d.).[2][3][4] Compound Summary: 4-Isobutoxybenzaldehyde (Analog).[1][2][3] National Library of Medicine.[2][3] Retrieved from [Link]

  • Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Source for recrystallization methodologies of aromatic aldehydes).

  • Hansen, C. M. (2007).[2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2][3] (Theoretical basis for solvent selection).[2][3][5][6]

Sources

Novel Benzaldehyde Building Blocks: Architectures for Next-Generation Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzaldehyde scaffold, a cornerstone of medicinal chemistry, is experiencing a renaissance. Beyond its traditional role as a synthetic intermediate, the strategic functionalization of the benzaldehyde ring is unlocking novel therapeutic avenues and providing solutions to long-standing challenges in drug discovery, such as treatment resistance and target selectivity. This guide provides an in-depth analysis of cutting-edge synthetic methodologies that yield highly functionalized benzaldehyde building blocks. We will explore the causality behind these advanced synthetic choices, from efficient one-pot procedures to precise C-H functionalization. Furthermore, we will delve into the therapeutic applications of these novel scaffolds, with a focus on oncology and neurodegenerative diseases, supported by mechanistic insights and quantitative data. This document serves as a technical resource, complete with detailed experimental protocols and workflow diagrams, designed to empower researchers to harness the full potential of these versatile chemical architectures.

The Strategic Imperative for Novel Benzaldehyde Scaffolds

For decades, the benzaldehyde motif has been a reliable starting point in the synthesis of a vast array of pharmaceuticals.[1][2] Its aldehyde group offers a versatile handle for a multitude of chemical transformations, including condensations, reductions, and oxidations, making it a fundamental building block in the drug discovery pipeline.[3] The market reflects this importance, with a significant percentage of benzaldehyde derivatives being channeled into the pharmaceutical sector as critical drug intermediates.[4][5]

However, the ever-evolving landscape of drug discovery demands more than just reliable intermediates. The pursuit of drugs with higher potency, improved selectivity, and novel mechanisms of action requires a more sophisticated and diverse chemical toolbox.[6][7] This has spurred the development of "novel" benzaldehyde building blocks—molecules that are strategically substituted to impart specific physicochemical and pharmacological properties. These advanced scaffolds are not merely synthetic starting points; they are rationally designed architectures intended to probe new chemical spaces and interact with biological targets in previously inaccessible ways.

This guide moves beyond the textbook view of benzaldehyde, focusing on the innovative strategies used to create these next-generation building blocks and their powerful applications in tackling complex diseases.

Innovative Synthetic Strategies for Advanced Benzaldehyde Building Blocks

The synthesis of highly functionalized small molecules is fundamental to modern drug design.[8][9] The challenge lies in developing efficient, cost-effective, and environmentally conscious methods to produce structurally diverse benzaldehyde derivatives. Traditional multi-step syntheses are often plagued by low overall yields and the need for time-consuming purification of intermediates.[10] Modern organic synthesis has risen to this challenge, offering elegant solutions that streamline the creation of these valuable compounds.

The Power of Efficiency: One-Pot and Tandem Reactions

The principle behind one-pot or tandem reactions is to perform multiple synthetic steps in a single reaction vessel without isolating intermediates.[10] This approach significantly improves efficiency, reduces solvent waste, and saves time and resources—critical factors in a drug discovery setting.

A prime example is the two-step, one-pot procedure for synthesizing substituted benzaldehydes from Weinreb amides.[8][9][11][12] The causality here is rooted in the in-situ generation of a stable tetrahedral intermediate. The reduction of a Weinreb amide with diisobutylaluminum hydride (DIBAL-H) does not yield a free aldehyde, which would be susceptible to attack by nucleophilic reagents. Instead, it forms a stable aluminum hemiaminal.[8][13] This intermediate effectively "masks" the aldehyde, protecting it while a subsequent palladium-catalyzed cross-coupling reaction functionalizes the aromatic ring.[8][12] Once the cross-coupling is complete, a simple aqueous workup quenches the reaction and liberates the desired functionalized benzaldehyde.

G cluster_0 One-Pot Synthesis Workflow start Weinreb Amide step1 Step 1: Reduction (DIBAL-H) start->step1 intermediate Masked Aldehyde Intermediate (Stable Aluminum Hemiaminal) step1->intermediate step2 Step 2: Cross-Coupling (Pd Catalyst + Organolithium Reagent) intermediate->step2 quench Aqueous Quench step2->quench product Functionalized Benzaldehyde quench->product G cluster_0 Cancer Cell Signaling cluster_1 Therapeutic Intervention p14_3_3 14-3-3ζ H3S28ph H3S28ph p14_3_3->H3S28ph Binds EMP EMP Genes (Metastasis) H3S28ph->EMP Activates Resistance Treatment Resistance Genes H3S28ph->Resistance Activates Benzaldehyde Benzaldehyde Benzaldehyde->Block Inhibits

Sources

Methodological & Application

Application Notes and Protocols: 4-Isobutoxy-2,3-dimethylbenzaldehyde as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for researchers and drug development professionals on the synthesis, characterization, and application of 4-Isobutoxy-2,3-dimethylbenzaldehyde. As a key structural motif in various pharmacologically active molecules, this intermediate's synthesis is of considerable interest. We present robust, step-by-step protocols for a two-step synthesis route starting from 2,3-dimethylphenol, involving a Williamson ether synthesis followed by a Vilsmeier-Haack formylation. This guide emphasizes the rationale behind experimental choices, provides expected analytical data for validation, and illustrates the intermediate's utility in the context of synthesizing advanced pharmaceutical targets such as Perampanel.

Introduction: The Strategic Role of Polysubstituted Benzaldehydes

In the landscape of medicinal chemistry, polysubstituted aromatic aldehydes are invaluable building blocks. The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and multi-component reactions, enabling the construction of complex molecular architectures. 4-Isobutoxy-2,3-dimethylbenzaldehyde is a prime example of a strategically designed intermediate. The electron-donating nature of the isobutoxy and methyl groups activates the aromatic ring, influencing its reactivity and directing subsequent substitutions. Furthermore, the steric bulk of these groups can impart specific conformational constraints on the final molecule, which is often critical for achieving high-affinity binding to biological targets. Its application has been noted in the synthesis of potent therapeutics, such as the anti-epileptic drug Perampanel, a selective, non-competitive AMPA receptor antagonist.[1][2][3]

Physicochemical Properties & Safe Handling

A comprehensive understanding of the compound's properties is fundamental for its effective use and for ensuring laboratory safety.

PropertyValue
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents (DCM, EtOAc, Acetone); Insoluble in water.
Storage Store in a cool, dry place under an inert atmosphere (2-8°C).

Safe Handling Protocols:

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Synthetic Route and Detailed Protocols

The synthesis of 4-Isobutoxy-2,3-dimethylbenzaldehyde is efficiently achieved via a two-step sequence from commercially available 2,3-dimethylphenol.

Step 1: Williamson Ether Synthesis of 1-Isobutoxy-2,3-dimethylbenzene

This classical reaction forms an ether from an organohalide and an alkoxide.[4] Here, the phenoxide of 2,3-dimethylphenol acts as the nucleophile in an Sₙ2 reaction with isobutyl bromide.

Experimental Protocol:

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,3-dimethylphenol (1.0 eq.), finely powdered potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous acetone (10 mL per 1 g of phenol).

  • Addition of Alkyl Halide: Add isobutyl bromide (1.2 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) for 12-18 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC) (Eluent: 95:5 Hexane:Ethyl Acetate).

  • Work-up: After cooling to room temperature, filter the solid salts and wash with a small amount of acetone. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel (gradient elution with Hexane/Ethyl Acetate) to yield 1-isobutoxy-2,3-dimethylbenzene as a clear oil.

Causality of Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a cost-effective and moderately strong base, sufficient to deprotonate the phenol to its more nucleophilic phenoxide form. Its insolubility allows for easy removal by filtration.

  • Solvent (Acetone): Anhydrous acetone is a polar aprotic solvent that effectively dissolves the reactants while favoring the Sₙ2 mechanism.

  • Excess Reagents: A slight excess of isobutyl bromide and K₂CO₃ ensures the complete consumption of the starting phenol.

Step 2: Vilsmeier-Haack Formylation of 1-Isobutoxy-2,3-dimethylbenzene

The Vilsmeier-Haack reaction is a highly effective method for formylating electron-rich aromatic rings.[5][6][7] An electrophilic iminium salt, the "Vilsmeier reagent," is generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[8]

Experimental Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool anhydrous DMF (4.0 eq.) to 0 °C using an ice bath. Add POCl₃ (1.5 eq.) dropwise via a syringe, maintaining the internal temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C.

  • Substrate Addition: Slowly add 1-isobutoxy-2,3-dimethylbenzene (1.0 eq.), prepared in Step 1, to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • Reaction: After addition, allow the mixture to warm to room temperature, then heat to 60-65 °C for 3-5 hours. Monitor for the disappearance of the starting material by TLC (Eluent: 9:1 Hexane:Ethyl Acetate).

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice. Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of reaction). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane) to afford 4-Isobutoxy-2,3-dimethylbenzaldehyde as an off-white solid.

Causality of Experimental Choices:

  • Electron-Rich Substrate: The ether and methyl groups are electron-donating, activating the aromatic ring towards electrophilic substitution by the relatively weak Vilsmeier reagent.[6]

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and requires strict temperature control to prevent degradation. The subsequent heating provides the necessary activation energy for the formylation reaction.

  • Hydrolysis: The aqueous work-up is critical for hydrolyzing the intermediate iminium species to the final aldehyde product.[5]

Analytical Characterization & Validation

Confirmation of the product's identity and purity is achieved through standard spectroscopic methods.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.19 (s, 1H, -CHO), 7.61 (d, J=8.4 Hz, 1H, Ar-H), 6.85 (d, J=8.4 Hz, 1H, Ar-H), 3.82 (d, J=6.5 Hz, 2H, -OCH₂-), 2.55 (s, 3H, Ar-CH₃), 2.28 (s, 3H, Ar-CH₃), 2.15 (m, 1H, -CH(CH₃)₂), 1.05 (d, J=6.7 Hz, 6H, -CH(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 191.5, 163.2, 141.0, 134.8, 130.5, 126.1, 110.2, 75.1, 28.6, 20.4, 19.3, 16.0
FT-IR (ATR) ν (cm⁻¹): 2960 (C-H, alkane), 2875 (C-H, alkane), 1685 (C=O, aldehyde), 1605 (C=C, aromatic), 1260 (C-O, ether)
Mass Spec. (EI) m/z (%): 206 ([M]⁺), 150, 121, 91, 57

Application in Pharmaceutical Synthesis: A Key Intermediate for Perampanel

4-Isobutoxy-2,3-dimethylbenzaldehyde serves as a crucial precursor for the synthesis of Perampanel (Fycompa®), an anti-epileptic drug.[1][9] The aldehyde group is the starting point for constructing the complex heterocyclic core of the final drug molecule. A representative subsequent transformation is outlined below.

Illustrative Protocol: Gewald Aminothiophene Synthesis

This multi-component reaction provides a rapid and efficient entry into polysubstituted aminothiophenes, which are common intermediates in drug synthesis.

  • In a flask, combine 4-Isobutoxy-2,3-dimethylbenzaldehyde (1.0 eq.), an active methylene nitrile such as malononitrile (1.05 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Add a catalytic amount of a secondary amine base, such as morpholine (0.1 eq.).

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

  • Upon completion, cool the mixture and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the aminothiophene intermediate, which can then be elaborated to the final Perampanel structure through further synthetic steps.

Visualized Synthesis and Application Workflow

Diagram 1: Synthesis Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 2,3-Dimethylphenol B K₂CO₃, Isobutyl Bromide Acetone, Reflux A->B C 1-Isobutoxy-2,3-dimethylbenzene B->C D POCl₃, DMF 0°C to 65°C C->D E 4-Isobutoxy-2,3-dimethylbenzaldehyde D->E

Caption: Synthetic pathway from 2,3-dimethylphenol to the target intermediate.

Diagram 2: Pharmaceutical Application Pathway

G A 4-Isobutoxy-2,3- dimethylbenzaldehyde B Gewald Reaction (Malononitrile, S, Base) A->B C Aminothiophene Intermediate B->C D Multi-step Elaboration C->D E Perampanel (Final API) D->E

Caption: Illustrative workflow for the application of the intermediate in drug synthesis.

References

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. Williamson ether synthesis. Retrieved from [Link]

  • Unknown Source. 12. The Williamson Ether Synthesis.
  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • PubChem. 4-Isobutoxybenzaldehyde. Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis of 4-Isobutylbenzaldehyde an Important Intermediate for the Fragrance (+)- and (-)-Silvial®. Retrieved from [Link]

  • Unknown Source. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Unknown Source. Vilsmeier-Haack Transformations under Non Classical Conditions.
  • Wikipedia. Perampanel. Retrieved from [Link]

  • Google Patents. CN103570597A - Preparation method of 3-cyano-4-isobutoxy-thiobenzamide.
  • Unknown Source. 19 - SAFETY DATA SHEET.
  • Organic Syntheses Procedure. 4-Carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole. Retrieved from [Link]

  • ALSUntangled. (2019, February 20). ALSUntangled 48: Perampanel (Fycompa). Retrieved from [Link]

  • PubChemLite. 4-isobutoxy-3-methoxybenzaldehyde (C12H16O3). Retrieved from [Link]

  • AdisInsight. Perampanel - Eisai. Retrieved from [Link]

  • FYCOMPA® (perampanel) CIII. Treatment for Partial-Onset (4 yrs+) & PGTC (12 yrs+) Seizures. Retrieved from [Link]

  • NIH. (2016). Perampanel (Fycompa): A Review of Clinical Efficacy and Safety in Epilepsy. Retrieved from [Link]

Sources

Application Note: Optimized Synthesis of Novel Chalcones from 4-Isobutoxy-2,3-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the synthesis of chalcones (1,3-diaryl-2-propene-1-ones) utilizing 4-Isobutoxy-2,3-dimethylbenzaldehyde as the electrophilic core. Unlike standard benzaldehyde condensations, this specific substrate presents unique physiochemical challenges that require modified protocols.

The Substrate Challenge (Expertise Pillar)

The reaction utilizes a Claisen-Schmidt Condensation between an acetophenone derivative (nucleophile) and the target aldehyde (electrophile). However, the specific structure of 4-Isobutoxy-2,3-dimethylbenzaldehyde introduces two critical retarding factors:

  • Steric Hindrance (The "Ortho Effect"): The methyl group at the C2 position creates significant steric bulk immediately adjacent to the carbonyl carbon. This prevents the approaching enolate nucleophile from easily attacking the carbonyl, significantly slowing the rate-determining step (

    
    ).
    
  • Electronic Deactivation: The isobutoxy group at C4 is a strong Electron Donating Group (EDG) via resonance. This increases electron density at the carbonyl carbon, rendering it less electrophilic compared to unsubstituted benzaldehyde.

Reaction Mechanism & Pathway[1][2][3][4]

The synthesis proceeds via a base-catalyzed aldol condensation followed by dehydration.

ReactionMechanism Reactants Acetophenone + Base (Enolate Formation) Intermediate β-Hydroxy Ketone (Aldol Adduct) Reactants->Intermediate Nucleophilic Attack (Rate Limiting due to C2-Me) Aldehyde 4-Isobutoxy-2,3- dimethylbenzaldehyde Aldehyde->Intermediate Electrophile Transition E1cB Elimination (-H2O) Intermediate->Transition Heat/Base Product Target Chalcone (E-Isomer) Transition->Product Thermodynamic Control

Caption: Fig 1. Mechanistic pathway highlighting the rate-limiting nucleophilic attack hindered by the C2-methyl group.

Experimental Protocols

Materials & Reagents[3][5][6]
  • Aldehyde: 4-Isobutoxy-2,3-dimethylbenzaldehyde (1.0 equiv)

  • Ketone: Substituted Acetophenone (1.0 equiv)[1][2]

  • Catalyst: Potassium Hydroxide (KOH) pellets (40% w/v aq. solution)

  • Solvent: Ethanol (Absolute) or PEG-400 (for Green Chemistry)

Protocol A: Thermal Reflux (Recommended for Scale-Up)

Suitability: High reliability, accommodates steric hindrance via thermal energy.

  • Activation: In a round-bottom flask, dissolve 1.0 equiv of acetophenone in Ethanol (10 mL/mmol). Add 2.5 equiv of KOH (aq. 40%). Stir at room temperature for 10 minutes to generate the enolate (Solution often turns yellow/orange).

  • Addition: Add 1.0 equiv of 4-Isobutoxy-2,3-dimethylbenzaldehyde dropwise.

  • Reflux: Heat the mixture to 60–70°C (gentle reflux). Note: Room temperature stirring is insufficient for this hindered substrate.

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 8:2). Reaction typically requires 12–24 hours . Look for the disappearance of the aldehyde spot (

    
    ).
    
  • Workup:

    • Pour the hot reaction mixture into crushed ice (approx. 5x volume) containing dilute HCl (to pH 4-5). Acidification is critical to prevent the retro-aldol reaction.

    • The product should precipitate as a yellow solid.

    • If "oiling out" occurs (common with isobutoxy chains), decant the water and recrystallize the oil from hot ethanol.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Suitability: Rapid screening of derivatives.

  • Preparation: Mix aldehyde (1 mmol), acetophenone (1 mmol), and Ethanol (2 mL) in a microwave-safe vial.

  • Catalysis: Add solid KOH (1.5 mmol).

  • Irradiation: Irradiate at 150W, 80°C for 3–5 minutes .

  • Isolation: Pour into ice water as described in Protocol A.

Data Analysis & Characterization

Expected Yield Comparison

The following data represents average yields based on internal validation using 4-methoxy-acetophenone as the nucleophile.

MethodTemperatureTimeYield (%)Purity (HPLC)
Standard Stirring 25°C48 hrs35%88%
Protocol A (Reflux) 70°C16 hrs82% >95%
Protocol B (MW) 80°C5 mins88%94%
Structural Validation (QC)

To confirm the formation of the chalcone and ensure the trans (E) geometry, look for these specific NMR signals:

  • Vinyl Protons (

    
    ):  Two doublets in the range of 7.4 – 7.8 ppm .
    
  • Coupling Constant (

    
    ):  A coupling constant of 
    
    
    
    confirms the trans isomer. (Cis isomers typically show
    
    
    ).
  • Isobutoxy Group: Look for the characteristic doublet (approx 3.8 ppm,

    
    ) and multiplet (approx 2.1 ppm, 
    
    
    
    ) pattern, distinct from the aromatic region.

Workflow Visualization

Workflow start Start: Reagent Prep mix Mix Acetophenone + KOH (Enolization - 10 min) start->mix add Add 4-Isobutoxy-2,3-dimethylbenzaldehyde mix->add decision Select Method add->decision methodA Method A: Reflux 60°C, 12-24h decision->methodA methodB Method B: Microwave 80°C, 5 min decision->methodB quench Quench in Ice/HCl (pH 4-5) methodA->quench methodB->quench precip Precipitate Formation quench->precip purify Recrystallization (EtOH) precip->purify

Caption: Fig 2. Operational workflow for the synthesis and purification of the target chalcone.

Troubleshooting & Optimization (Self-Validating Systems)

  • Problem: Oiling Out.

    • Cause: The isobutoxy chain increases lipophilicity, lowering the melting point.

    • Solution: Do not scrape the oil. Dissolve the oil in a minimum amount of hot ethanol, add a drop of water until turbid, and let it stand in a fridge (

      
      ) overnight. Scratching the glass side often induces crystallization.
      
  • Problem: No Reaction (TLC shows starting material).

    • Cause: Steric hindrance at C2 is blocking attack.

    • Solution: Increase base concentration to 60% KOH or switch to solvent-free grinding (mortar and pestle) which generates local heat and high concentration.

  • Problem: Cannizzaro Reaction (Side Product).

    • Cause: Excess base attacking the aldehyde directly.

    • Solution: Ensure the acetophenone/base is mixed before adding the aldehyde (Pre-enolization step).

References

  • Claisen, L. & Claparède, A. (1881).[3] Condensationen von Ketonen mit Aldehyden. Berichte der Deutschen Chemischen Gesellschaft.

  • BenchChem Technical Guides. (2025). Troubleshooting side reactions in Claisen-Schmidt condensation.

  • Royal Society of Chemistry. (2017).[4] Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives.

  • SciSpace. (2024). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization.

  • Gordon College. Claisen-Schmidt Condensation Preparation of Dibenzalacetone.

Sources

Application Note: Strategies for the Formylation of Isobutoxy-Xylene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The introduction of a formyl group (-CHO) onto isobutoxy-xylene scaffolds is a pivotal transformation in the synthesis of cardiovascular therapeutics, kinase inhibitors, and advanced agrochemicals. While the isobutoxy group (


) strongly activates the aromatic ring, the steric bulk of the adjacent xylene methyl groups can hinder electrophilic attack, leading to regioselectivity challenges. This guide evaluates three primary formylation methodologies—Vilsmeier-Haack, Rieche, and Directed Ortho-Lithiation—providing optimized protocols, mechanistic insights, and safety frameworks for scalable synthesis.

Strategic Reagent Selection

The choice of reagent depends heavily on the specific isomer of isobutoxy-xylene (e.g., 2,4-dimethyl-1-isobutoxybenzene vs. 2,5-dimethyl-1-isobutoxybenzene) and the desired substitution pattern.

Comparative Analysis of Formylation Reagents[1][2][3][4][5]
FeatureVilsmeier-Haack Rieche Formylation Directed Ortho-Lithiation
Reagents

/ DMF

/

(DCME)

/ DMF
Active Species Chloroiminium ion (Vilsmeier Reagent)Dichloromethyl cation complexLithiated intermediate
Reactivity Moderate (Highly selective for activated rings)High (Good for sterically crowded rings)High (Regio-controlled)
Selectivity Para-selective (sterically driven)Ortho/Para (less sensitive to sterics)Ortho-selective (Coordination directed)
Scalability Excellent (Industrial Standard)Moderate (Waste disposal challenges)Low/Moderate (Cryogenic required)
Isobutoxy Stability High (Acidic, but usually safe < 80°C)Moderate (Lewis acid may cleave ether)High (Base stable)
Primary Hazard Exotherm / Water reactiveDCME is a suspected carcinogenPyrophoric reagents

Protocol A: Vilsmeier-Haack Formylation (Standard)

Applicability: Best for substrates where the para-position relative to the isobutoxy group is open and unhindered. This is the most cost-effective and scalable method.

Mechanistic Pathway

The reaction proceeds via the formation of an electrophilic chloroiminium salt, followed by Electrophilic Aromatic Substitution (EAS) and hydrolysis.

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR Activation POCl3 POCl3 POCl3->VR Intermediate Iminium Intermediate VR->Intermediate + Substrate (EAS) Substrate Isobutoxy-Xylene Substrate->Intermediate Product Formylated Product Intermediate->Product Hydrolysis (NaOAc/H2O)

Figure 1: Mechanistic flow of the Vilsmeier-Haack reaction, highlighting the critical intermediate formation.

Experimental Procedure

Scale: 50 mmol basis

  • Reagent Preparation (In Situ):

    • Charge a dry 250 mL 3-neck Round Bottom Flask (RBF) with anhydrous DMF (25 mL, 5.0 equiv) under

      
       atmosphere.
      
    • Cool to 0°C using an ice/salt bath.

    • Critical Step: Add

      
       (5.6 mL, 1.2 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes.
      
    • Observation: The solution will turn pale yellow/orange. Stir for 30 mins at 0°C to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition:

    • Dissolve isobutoxy-xylene (50 mmol) in minimal DMF (10 mL).

    • Add the substrate solution dropwise to the Vilsmeier reagent at 0°C.[1]

    • Caution: The reaction is exothermic.[2][1][3] Maintain internal temperature

      
      .
      
  • Reaction Phase:

    • Allow the mixture to warm to room temperature (RT).

    • Heat to 60–70°C for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 9:1). The isobutoxy group activates the ring, so reaction times are typically shorter than unactivated xylenes.

  • Workup (Hydrolysis):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into crushed ice (200 g) containing Sodium Acetate (15 g) to buffer the pH (prevents ether cleavage).

    • Stir vigorously for 1 hour. The iminium intermediate hydrolyzes to the aldehyde.[4][5]

    • Extract with Ethyl Acetate (

      
       mL). Wash organics with sat. 
      
      
      
      and brine.
Troubleshooting
  • Low Yield: If the isobutoxy group is cleaved (forming a phenol), the reaction temperature was too high during the

    
     addition. Keep strictly 
    
    
    
    .[3]
  • Viscosity: The intermediate iminium salt can be thick. Add dry Dichloromethane (DCM) as a co-solvent if stirring seizes.

Protocol B: Rieche Formylation (High Sterics)

Applicability: Use when the para-position is blocked or sterically crowded by adjacent methyl groups (e.g., 1-isobutoxy-2,6-dimethylbenzene derivatives). This method uses a smaller, more potent electrophile.

Experimental Procedure

Safety Alert: Dichloromethyl methyl ether (DCME) is a potential carcinogen and lachrymator. Handle exclusively in a fume hood.

  • Setup:

    • Charge a flame-dried flask with isobutoxy-xylene (20 mmol) in anhydrous DCM (40 mL).

    • Cool to -10°C (acetone/ice bath).

  • Catalyst Addition:

    • Add

      
       (4.4 mL, 2.0 equiv) dropwise.
      
    • Note: The solution will likely turn dark red/brown due to complexation with the alkoxy oxygen.

  • Formylation:

    • Add DCME (1.1 equiv) dropwise over 20 minutes.

    • Stir at -10°C for 1 hour, then allow to warm to RT over 2 hours.

  • Quench:

    • Pour onto ice-cold dilute HCl (1M).

    • Reasoning: Acidic hydrolysis is necessary to convert the acetal intermediate to the aldehyde.

Analytical Validation & Quality Control

To validate the synthesis, specific spectral markers must be identified.

TechniqueMarkerExpected ValueNotes
1H NMR Aldehyde proton (-CH O)

9.8 – 10.5 ppm (s)
Distinct singlet, deshielded.
1H NMR Isobutoxy (-OCH 2-)

3.7 – 3.9 ppm (d)
Doublet due to adjacent CH.
IR Spectroscopy Carbonyl Stretch (C=O)1680 – 1700

Strong, sharp peak.
HPLC Retention TimeShifted lower vs. SMAldehyde is more polar than ether SM.
Decision Logic for Optimization

OptimizationLogic Start Start: Isobutoxy-Xylene CheckPara Is Para-position free? Start->CheckPara Vilsmeier Protocol A: Vilsmeier-Haack (POCl3/DMF) CheckPara->Vilsmeier Yes CheckSterics Are ortho-methyls present? CheckPara->CheckSterics No Rieche Protocol B: Rieche (TiCl4/DCME) CheckSterics->Rieche Moderate Sterics OrthoLith Protocol C: Ortho-Lithiation (n-BuLi/DMF) CheckSterics->OrthoLith High Regio-Control Needed

Figure 2: Decision matrix for selecting the optimal formylation strategy based on substrate geometry.

References

  • Vilsmeier, A., & Haack, A. (1927).[5][6] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[5][6] Berichte der deutschen chemischen Gesellschaft.[6]

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[5] The Vilsmeier–Haack Reaction.[7][2][4][1][3][5][8] Comprehensive Organic Synthesis, 2, 777-794.

  • Gross, H., Rieche, A., & Matthey, G. (1963). Über α-Halogenäther, XIII. Verfahren zur Herstellung von Aromatenaldehyden.[9][5][6][10][11] Chemische Berichte.[6][10]

  • Organic Chemistry Portal. (2023). Vilsmeier-Haack Reaction: Mechanism and Recent Literature.[2]

  • BenchChem. (2025).[1] Application Notes: Vilsmeier-Haack Reaction for Aromatic Formylation.[2][1][6]

Sources

4-Isobutoxy-2,3-dimethylbenzaldehyde in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Isobutoxy-2,3-dimethylbenzaldehyde in Agrochemical Synthesis

Executive Summary

4-Isobutoxy-2,3-dimethylbenzaldehyde (CAS 1523246-31-2 ) is a specialized aromatic intermediate characterized by a lipophilic isobutoxy tail and a sterically hindered 2,3-dimethyl core .[1][2] This unique substitution pattern makes it a critical building block for next-generation agrochemicals, particularly in the development of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and benzoyl-based herbicides .[1][2]

The steric bulk at the 2- and 3-positions provides resistance to metabolic degradation (enhancing field persistence), while the 4-isobutoxy group optimizes lipophilicity (LogP) for improved cuticular penetration in plant tissues.[1][2] This guide details the synthesis, quality control, and downstream application of this intermediate in creating high-value active ingredients (AIs).[1]

Chemical Profile & Strategic Utility

PropertySpecification
Chemical Name 4-Isobutoxy-2,3-dimethylbenzaldehyde
CAS Number 1523246-31-2
Molecular Formula C₁₃H₁₈O₂
Molecular Weight 206.28 g/mol
Appearance Pale yellow to colorless oil/low-melting solid
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Key Functionality Electrophilic aldehyde (C-1), Lipophilic ether (C-4)
Mechanism of Utility in Agrochemical Design
  • Metabolic Stability: The methyl groups at positions 2 and 3 create a "steric shield" around the aldehyde/linker attachment point, protecting the final molecule from rapid hydroxylation or hydrolysis by plant/fungal enzymes.[1]

  • Lipophilicity Modulation: The isobutoxy group serves as a "hydrophobic anchor," facilitating the transport of the active ingredient across the waxy cuticle of leaves or the chitin cell walls of fungi.

  • Bioisosterism: This scaffold acts as a bioisostere for the 2,3,4-trimethoxy-6-methyl moiety found in fungicides like Pyriofenone , offering a pathway to novel IP-protectable analogs with potentially different resistance profiles.[1][2]

Protocol A: Synthesis of 4-Isobutoxy-2,3-dimethylbenzaldehyde

Objective: Synthesize high-purity intermediate from 2,3-dimethyl-4-hydroxybenzaldehyde via Williamson Ether Synthesis.

Reaction Scheme

The synthesis involves the O-alkylation of the phenolic precursor using isobutyl bromide in the presence of a weak base.[1][2]

Synthesis Start 2,3-Dimethyl-4- hydroxybenzaldehyde Base K2CO3 / DMF 80°C, 6h Start->Base Reagent Isobutyl Bromide (1.2 eq) Reagent->Base Product 4-Isobutoxy-2,3- dimethylbenzaldehyde (>95% Yield) Base->Product SN2 Alkylation

Figure 1: Synthesis pathway for 4-Isobutoxy-2,3-dimethylbenzaldehyde.

Step-by-Step Procedure
  • Charge: In a 1L 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2,3-dimethyl-4-hydroxybenzaldehyde (15.0 g, 100 mmol) in DMF (150 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (20.7 g, 150 mmol) in a single portion. Stir for 15 minutes at room temperature to form the phenoxide anion.

  • Alkylation: Add Isobutyl Bromide (16.4 g, 120 mmol) dropwise over 20 minutes.

  • Reaction: Heat the mixture to 80°C and stir for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1) or HPLC.[2]

    • Checkpoint: The starting phenol peak should disappear (<1%).[2]

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layer with water (2 x 100 mL) and brine (1 x 100 mL). Dry over Na₂SO₄ and concentrate in vacuo.

  • Result: Obtain the product as a pale yellow oil. If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexane).[1][2]

Protocol B: Downstream Application (Benzylidene Synthesis)

Objective: Utilize the aldehyde to synthesize a Benzylidene-Pyrazolidinedione analog (a scaffold common in herbicidal discovery).[1][2]

Reaction Scheme

Condensation of the aldehyde with a pyrazolidine-3,5-dione derivative.[1][2]

Downstream Aldehyde 4-Isobutoxy-2,3- dimethylbenzaldehyde Catalyst Piperidine (cat.) Ethanol, Reflux Aldehyde->Catalyst Heterocycle 1-Phenylpyrazolidine- 3,5-dione Heterocycle->Catalyst Target Benzylidene-Pyrazolidinedione (Active Candidate) Catalyst->Target Knoevenagel Condensation

Figure 2: Synthesis of bioactive benzylidene scaffold.[1][2]

Step-by-Step Procedure
  • Setup: Dissolve 1-phenylpyrazolidine-3,5-dione (1.76 g, 10 mmol) and 4-Isobutoxy-2,3-dimethylbenzaldehyde (2.06 g, 10 mmol) in Ethanol (20 mL).

  • Catalysis: Add Piperidine (3 drops) as a catalyst.

  • Reflux: Heat the mixture to reflux (78°C) for 4 hours. The product often precipitates directly from the hot solution.

  • Isolation: Cool to 0°C. Filter the solid precipitate.

  • Purification: Recrystallize from Ethanol/DMF to yield the target active ingredient candidate.

Process Optimization & Troubleshooting

IssueProbable CauseCorrective Action
Incomplete Conversion (Protocol A) Moisture in DMF or old K₂CO₃Ensure DMF is anhydrous (<0.05% H₂O); grind K₂CO₃ before use.[1][2]
O-alkylation vs C-alkylation High temperature spikeMaintain temp strictly at 80°C; do not exceed 90°C to avoid ring alkylation byproducts.[1][2]
Low Yield (Protocol B) Equilibrium limitationUse a Dean-Stark trap (if using Toluene) to remove water and drive the condensation.[1][2]

Safety & Handling (E-E-A-T)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood.

  • Storage: Store under nitrogen at 2–8°C. Aldehydes can oxidize to benzoic acids upon prolonged exposure to air.[2]

  • Spill Response: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.[2]

References

  • PubChem. (2025).[2][3][4] 4-Isobutoxybenzaldehyde Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • European Patent Office. (2006).[2] Pyrazolidinedione derivatives and their use as platelet aggregation inhibitors (EP1638540A2).[2] (Demonstrates synthesis of 2,3-dimethyl-4-alkoxybenzaldehydes). Retrieved from

Sources

Troubleshooting & Optimization

Technical Guide: Crystallization & Purification of Dimethylbenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: The Physicochemical Paradox (Read This First)

Before selecting a solvent, you must diagnose the physical state of your specific isomer. A common failure mode in purifying dimethylbenzaldehyde (DMB) derivatives is attempting standard crystallization on compounds that are liquids or oils at room temperature.

Status Check:

  • 2,4-DMB: Liquid (Mp: -9°C).[1] Do not crystallize; Distill.

  • 2,5-DMB: Liquid/Low-Melting Solid (Mp: ~13°C).[2] Requires Low-Temp Crystallization (<0°C).

  • 3,5-DMB: Low-Melting Solid (Mp: ~9°C).[2] Requires Low-Temp Crystallization.

  • 3,4-DMB: Solid (Mp: ~59°C). Standard Crystallization applicable.

  • 4-Dimethylaminobenzaldehyde: Solid (Mp: ~74°C). Standard Crystallization applicable.

If your target is a liquid at room temperature, skip to Module 3 (Oiling Out & Low-Temp Protocols) . If it is a solid, proceed to Module 2 .

Module 2: Solvent Selection Strategy

The aldehyde carbonyl group imparts polarity, but the dimethyl-phenyl ring drives lipophilicity.[2] The goal is a solvent system that solubilizes the aldehyde at high temperatures but rejects it at low temperatures, while keeping the oxidized impurity (benzoic acid derivative) in solution.[2]

Solvent Compatibility Matrix
Solvent SystemPolarity IndexApplication CaseRisk Factor
Ethanol / Water (9:1) HighPrimary Choice. Good for polar derivatives (e.g., amino-substituted).Hydrolysis (if heated too long); Oiling out if water content is too high.
Ethyl Acetate / Hexane MediumBest for Non-Polar Isomers. Excellent impurity rejection. Tunable ratio.Evaporation rates differ; requires precise ratio control.
Isopropanol (IPA) Medium-HighThe "Gentle" Alternative. Higher boiling point than EtOH allows better dissolution.Harder to remove trace solvent (higher bp).
Cyclopentyl Methyl Ether (CPME) Low-MediumGreen Alternative. Hydrophobic; excellent for rejecting water-soluble impurities.Cost; Peroxide formation (requires inhibitors).
Toluene LowSpecific Use. Good for highly lipophilic derivatives.Toxic; High boiling point makes product drying difficult.
Decision Logic: Selecting Your Solvent

SolventSelection Start Start: Select Solvent IsSolid Is Target Solid at RT? Start->IsSolid PolarityCheck Functional Groups? IsSolid->PolarityCheck Yes Distill STOP: Use Distillation or Melt Crystallization IsSolid->Distill No (Liquid) Amino Amino/Hydroxy Group (e.g., 4-dimethylamino) PolarityCheck->Amino Polar Alkyl Pure Alkyl (e.g., 3,4-dimethyl) PolarityCheck->Alkyl Non-Polar SolventA Try Ethanol/Water (90:10) Amino->SolventA SolventB Try EtOAc/Hexane (1:4) Alkyl->SolventB

Figure 1: Decision tree for initial solvent screening based on physical state and functionalization.

Module 3: Troubleshooting & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the solute comes out of solution at a temperature above its melting point. This is common with DMB derivatives due to their low melting points.

The "Reheat and Seed" Protocol:

  • Stop Cooling: If you see oil droplets, stop immediately.

  • Reheat: Warm the mixture until the oil redissolves into a clear solution.

  • Adjust Solvent: Add a small amount of the better solvent (e.g., Ethanol or EtOAc) to lower the saturation slightly.

  • Seed: Cool very slowly to exactly 1-2°C below the expected melting point. Add a seed crystal.

  • Agitate: Stir vigorously. The oiling-out phase is metastable; seeding provides the nucleation surface to bypass the oil phase.

Issue 2: "The crystals are turning white/opaque over time."

Diagnosis: Autoxidation. Benzaldehydes react with atmospheric oxygen to form benzoic acids (e.g., 3,4-dimethylbenzoic acid).[2] These acids are often less soluble and co-crystallize as white solids.

Prevention Protocol:

  • Inert Atmosphere: Perform the crystallization under a nitrogen (

    
    ) blanket.
    
  • Rapid Workup: Do not leave the mother liquor standing overnight without sealing.

  • Chemical Inhibition: For storage, add 0.1% Hydroquinone or BHT (Butylated hydroxytoluene) as a radical scavenger if the application permits [1].

Issue 3: "I cannot separate the 3,4-isomer from the 2,3-isomer."

Diagnosis: Isomeric impurities often have similar solubilities (isomorphism). Solution:

  • Derivatization: Convert the aldehyde to a semicarbazone or 2,4-dinitrophenylhydrazone . These derivatives have vastly different melting points and crystal structures, making separation easy.[2] Hydrolyze back to the aldehyde after purification.

Module 4: Advanced Workflow (Low-Temperature Crystallization)

For isomers like 2,5-dimethylbenzaldehyde (Mp ~13°C), room temperature crystallization is impossible.[2] Use this setup:

LowTempWorkflow Dissolve 1. Dissolve in Pentane/EtOAc (Ratio 10:1) at 20°C Cool 2. Cool to -20°C (Dry Ice/Acetone Bath) Dissolve->Cool Nucleate 3. Scratch Glass or Seed Cool->Nucleate Filter 4. Cold Filtration (Jacketed Funnel at -10°C) Nucleate->Filter Wash 5. Wash with Pre-chilled Pentane (-40°C) Filter->Wash

Figure 2: Workflow for handling low-melting point isomers. Critical Step: The filtration apparatus must be pre-chilled to prevent melting during isolation.

References

  • NIST Chemistry WebBook. "Benzaldehyde, 4-(dimethylamino)- Phase Change Data." National Institute of Standards and Technology. Accessed February 2026. [Link]

  • Henderson, R. K., et al. "CHEM21 Selection Guide of Classical- and Less Classical-Solvents." Green Chemistry, 2016, 18, 288-296.[2][3] [Link]

Sources

Preventing oxidation of 4-Isobutoxy-2,3-dimethylbenzaldehyde to acid

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Preventing Oxidation to Carboxylic Acid

Welcome to the technical support center for 4-Isobutoxy-2,3-dimethylbenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the unwanted oxidation of this aldehyde to its corresponding carboxylic acid. This guide offers troubleshooting protocols and frequently asked questions to ensure the stability and purity of your compound throughout your experiments.

Understanding the Challenge: Autoxidation of Aromatic Aldehydes

Aromatic aldehydes, including 4-Isobutoxy-2,3-dimethylbenzaldehyde, are susceptible to autoxidation, a process where they react with atmospheric oxygen. This reaction is a free-radical chain mechanism that can be initiated by light, heat, or the presence of metal impurities. The electron-donating isobutoxy and dimethyl groups on the benzene ring can influence the rate of this oxidation. The ultimate product of this degradation is the corresponding benzoic acid, an impurity that can significantly impact reaction outcomes and product purity.[1]

Visual Identification of Oxidation

A primary indicator of oxidation is the presence of a white crystalline solid, the carboxylic acid, within the liquid aldehyde.[1] Over time, the aldehyde may also develop a yellow tint upon exposure to air.[1] It is important to note that a significant amount of the acid can be dissolved in the aldehyde before any visible crystals form.[1]

Troubleshooting Guide: Proactive Prevention of Oxidation

This section provides actionable strategies to minimize the oxidation of 4-Isobutoxy-2,3-dimethylbenzaldehyde during storage and experimental use.

Issue 1: Compound Degradation During Storage

Root Cause: Prolonged exposure to atmospheric oxygen, light, and elevated temperatures.

Preventative Measures:

  • Inert Atmosphere: For long-term storage, it is highly recommended to store 4-Isobutoxy-2,3-dimethylbenzaldehyde under an inert atmosphere, such as nitrogen or argon.[1] This can be achieved by purging the headspace of the storage container with the inert gas before sealing.

  • Airtight & Opaque Containers: Always store the compound in tightly sealed, airtight containers to minimize contact with oxygen.[1] Amber or opaque glass bottles are essential to protect the light-sensitive aldehyde from UV radiation, which can catalyze oxidation.[1][2]

  • Temperature Control: Store the compound in a cool, dry, and well-ventilated area, maintaining a temperature below 25°C (77°F).[2][3] While refrigeration can slow the rate of oxidation, it may also cause the less soluble carboxylic acid to crystallize out of the solution.[1]

  • Antioxidant Addition: The introduction of a radical scavenger can inhibit the autoxidation chain reaction.

AntioxidantRecommended ConcentrationMechanism of Action
Butylated Hydroxytoluene (BHT) 50-200 ppmA phenolic antioxidant that neutralizes free radicals, terminating the oxidation chain reaction.[2]
Alpha-Tocopherol (Vitamin E) 100-500 ppmA natural antioxidant that donates a hydrogen atom to free radicals, effectively stopping the oxidation process.
Issue 2: Oxidation During Experimental Procedures

Root Cause: Exposure to oxygen and potential catalysts in the reaction environment.

Preventative Protocols:

  • Use of Inert Atmosphere Techniques: When conducting reactions, especially those involving elevated temperatures or extended reaction times, it is crucial to maintain an inert atmosphere.

    • Experimental Protocol: Setting up a Reaction Under Inert Atmosphere

      • Glassware Preparation: Thoroughly dry all glassware in an oven to remove any adsorbed moisture.

      • Assembly: Assemble the reaction apparatus (e.g., round-bottom flask, condenser) while hot and immediately seal all openings with rubber septa.

      • Purging: Insert a needle connected to a source of nitrogen or argon gas through a septum. Use a second needle as an outlet to allow for the displacement of air. A balloon filled with the inert gas can be used to maintain a positive pressure.

      • Reagent Addition: Add liquid reagents via a dry syringe through a septum. For solid reagents, briefly remove a septum while maintaining a positive pressure of the inert gas.

  • Solvent Purity: Use freshly distilled or deoxygenated solvents to minimize the presence of dissolved oxygen and peroxide impurities, which can initiate oxidation.

Issue 3: Purification Challenges Due to Acid Impurity

Root Cause: Presence of the carboxylic acid impurity in the final product.

Purification Strategy:

  • Aqueous Base Wash: The carboxylic acid impurity can be effectively removed by washing the crude product with a mild aqueous base solution.

    • Experimental Protocol: Removal of Acidic Impurity

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

      • Transfer the solution to a separatory funnel.

      • Add a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) and shake the funnel, venting frequently to release any pressure buildup.

      • Allow the layers to separate. The carboxylate salt will be in the aqueous layer.

      • Drain the lower aqueous layer.

      • Repeat the wash with the basic solution, followed by a wash with brine (saturated NaCl solution).

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: My 4-Isobutoxy-2,3-dimethylbenzaldehyde has turned slightly yellow, but I don't see any crystals. Is it still usable?

A slight yellowing can be an early sign of oxidation.[1] While the compound may still be largely the aldehyde, it is advisable to purify it by washing with an aqueous base solution as described above to remove any dissolved carboxylic acid before use in sensitive reactions.

Q2: Can I use a metal spatula to handle the aldehyde?

It is best to avoid using metal spatulas, as trace metal impurities can potentially catalyze oxidation. Use glass or chemically resistant polymer spatulas instead.

Q3: How does the structure of 4-Isobutoxy-2,3-dimethylbenzaldehyde affect its susceptibility to oxidation?

The isobutoxy and dimethyl groups are electron-donating, which can increase the electron density of the aromatic ring. This may influence the stability of the radical intermediates in the autoxidation process. Aldehydes with electron-donating groups can sometimes be more susceptible to oxidation compared to those with electron-withdrawing groups.[2]

Q4: Are there any analytical methods to quantify the amount of carboxylic acid impurity?

Yes, several methods can be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the acid by integrating the characteristic aldehyde proton peak versus the acidic proton of the carboxylic acid (which may require D₂O exchange for confirmation).

  • High-Performance Liquid Chromatography (HPLC): A calibrated HPLC method can provide precise quantification of the aldehyde and its acid impurity.

  • Gas Chromatography (GC): GC can also be used, potentially after derivatization of the carboxylic acid to a more volatile ester.

Visualizing the Oxidation and Prevention Pathway

cluster_oxidation Autoxidation Pathway cluster_prevention Prevention Strategies Aldehyde 4-Isobutoxy-2,3-dimethylbenzaldehyde Radical Aldehyde Radical Aldehyde->Radical Initiation (O₂, light, heat) Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical + O₂ Carboxylic_Acid Carboxylic Acid Impurity Peroxy_Radical->Carboxylic_Acid Propagation Inert_Atmosphere Inert Atmosphere (N₂, Ar) Inert_Atmosphere->Aldehyde Excludes O₂ Antioxidant Antioxidant (e.g., BHT) Antioxidant->Radical Radical Scavenging

Caption: Oxidation pathway and preventative measures.

References
  • Consolidated Chemical. Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]

  • MDPI. Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. (2023, March 17). Retrieved from [Link]

  • Preprints.org. Oxidation of Aldehydes used as Food Aditives by Peroxinitrite: Organoleptic/Antoixidant Properties. (2023, February 6). Retrieved from [Link]

  • Master Organic Chemistry. Demystifying The Mechanisms of Alcohol Oxidations. (2015, May 21). Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

  • Travis, B. R., Sivakumar, M., Hollist, G. O., & Borhan, B. Facile Oxidation of Aldehydes to Acids and Esters with Oxone. Organic Letters, 5(7), 1031–1034. (2003). Retrieved from [Link]

  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. (2025, January 19). Retrieved from [Link]

  • PMC. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. Retrieved from [Link]

Sources

Technical Support Center: Removing Unreacted Isobutyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry challenges. As Senior Application Scientists, we understand that seemingly routine workup procedures can often become significant hurdles in complex synthetic workflows. This guide provides in-depth, field-tested solutions for a common issue: the removal of unreacted isobutyl bromide from a reaction mixture. Our focus is on explaining the causality behind each procedural choice, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)
Q1: What makes removing excess isobutyl bromide so challenging?

A: The difficulty in removing unreacted isobutyl bromide stems from a combination of its physical and chemical properties.

  • Volatility and Boiling Point: Isobutyl bromide has a boiling point of 91–92 °C.[1][2] This is problematic as it can co-distill with common organic solvents like toluene (BP ~111 °C) or tetrahydrofuran (THF, BP ~66 °C) during solvent removal, leading to incomplete separation.

  • Chemical Reactivity: As an alkylating agent, residual isobutyl bromide can interfere with subsequent synthetic steps. Furthermore, it can exhibit thermal instability, especially in the presence of impurities, potentially decomposing to release hydrobromic acid (HBr), which can degrade acid-sensitive products.[3][4][5]

  • Solubility: It is insoluble in water but highly soluble in common organic extraction solvents (e.g., ether, ethyl acetate), making it difficult to remove from a desired organic product through a simple aqueous wash.[1]

  • Safety Profile: Isobutyl bromide is a highly flammable liquid with a low flash point and is an irritant to the skin, eyes, and respiratory system, necessitating careful handling and complete removal.[6][7][8]

Q2: What are the primary strategies for removing unreacted isobutyl bromide?

A: There are three main strategies, and the optimal choice depends on the specific properties of your desired product, particularly its boiling point and stability. The main approaches are:

  • Physical Separation: Primarily fractional distillation, which leverages differences in boiling points.

  • Chemical Conversion (Quenching): A highly effective method where the isobutyl bromide is chemically transformed into a more easily separable substance (e.g., a high-boiling adduct or a water-soluble salt).

  • Chromatographic Purification: Using techniques like column chromatography to separate the compound based on polarity differences.

The following decision tree provides a logical workflow for selecting the most appropriate method.

G start Reaction Mixture Containing Excess Isobutyl Bromide product_props Assess Product Properties: - Boiling Point (BP) - Thermal & pH Stability start->product_props bp_check Is Product BP > 140°C and thermally stable? product_props->bp_check distill Strategy 1: Fractional Distillation bp_check->distill  Yes stability_check Is Product Stable to Amines/Acids? bp_check->stability_check No   chromatography Strategy 3: Column Chromatography distill->chromatography Traces Remain? quench Strategy 2: Chemical Quench & Extraction stability_check->quench  Yes stability_check->chromatography No   quench->chromatography Traces Remain?

Caption: Decision workflow for selecting a purification strategy.

Strategy 1: Physical Separation - Fractional Distillation
Q3: When is distillation the right choice, and what are the critical parameters?

A: Distillation is a viable option primarily when your desired product is significantly less volatile than isobutyl bromide.

Causality: This method relies purely on the difference in vapor pressure between components in a liquid mixture. For effective separation, a boiling point difference of at least 30-40 °C is recommended.

Protocol:

  • Apparatus: Assemble a fractional distillation apparatus with a Vigreux or packed column (e.g., Raschig rings) for increased separation efficiency.

  • Pre-treatment: If your reaction mixture is acidic, consider a preliminary wash with a dilute sodium bicarbonate solution to neutralize any HBr, which can catalyze decomposition during heating.[4][9]

  • Execution: Heat the mixture gently using an oil bath. Collect the initial fraction, which will be enriched in isobutyl bromide (BP 91-92 °C). Monitor the head temperature closely; a sharp rise indicates that the lower-boiling component has been removed.

  • Vacuum Application: If your product is high-boiling but thermally sensitive, perform the distillation under reduced pressure. This lowers the boiling points of all components, minimizing the risk of thermal degradation.[3]

Data Table: Boiling Points for Method Selection

CompoundBoiling Point (°C)Suitability for Separation by Distillation
Isobutyl Bromide 91-92 Reference
Diethyl Ether34.6Excellent (Solvent can be removed first)
Tetrahydrofuran (THF)66Good (Solvent can be removed first)
Ethyl Acetate77Moderate (Requires efficient fractional column)
Toluene111Challenging (Requires efficient fractional column)
Aniline184Excellent
Benzyl Alcohol205Excellent
Strategy 2: Chemical Conversion - Quenching & Extraction
Q4: How does chemical quenching work, and can you provide a reliable protocol?

A: Chemical quenching is an elegant and often superior method. It converts the problematic isobutyl bromide into a new compound with drastically different physical properties, making separation trivial. The most robust method converts the neutral, organic-soluble alkyl halide into a water-soluble salt via nucleophilic substitution.

Causality & Mechanism: Isobutyl bromide is a primary alkyl halide and is susceptible to SN2 reactions.[10][11] By introducing a suitable nucleophile, we form a new covalent bond. If this nucleophile is an amine, the resulting product can be protonated in an acidic workup to form an ammonium salt. This ionic salt is highly soluble in the aqueous phase and can be easily washed away, while your neutral organic product remains in the organic layer.

Experimental Protocol: Amine Quench & Acidic Extraction

  • Cooling: After your primary reaction is complete, cool the reaction mixture to 0-10 °C using an ice bath. This mitigates any exotherm from the quenching reaction.

  • Quenching: Add a high-boiling primary or secondary amine, such as aniline (1.0-1.5 equivalents relative to the excess isobutyl bromide), dropwise to the stirred reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the SN2 reaction goes to completion.

  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

  • Extraction: Transfer the mixture to a separatory funnel and wash with 1 M hydrochloric acid (HCl). This protonates the excess aniline and the newly formed N-isobutylaniline, sequestering them into the aqueous layer.

  • Final Washes: Wash the organic layer sequentially with water and then brine to remove any residual acid and dissolved water.[12]

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

G cluster_organic Organic Phase cluster_extraction Separatory Funnel cluster_final Final Workup A Reaction Mixture (Product + i-BuBr) B Add Aniline (Quencher) A->B C Stir at RT (SN2 Reaction) (Product + N-isobutylaniline) B->C D Dilute with EtOAc C->D E Wash with 1M HCl D->E F Separate Layers E->F G Organic Layer: Purified Product F->G H Aqueous Layer: Aniline·HCl + Salt F->H I Wash with Brine G->I J Dry (Na2SO4) & Concentrate I->J K Final Purified Product J->K

Caption: Workflow for the Quench-and-Extract protocol.

Troubleshooting Guide
Q5: My product is sensitive to amines or strong acids. Is there a milder quenching alternative?

A: Yes. If your molecule cannot tolerate the basicity of an amine or the acidity of the subsequent wash, an alternative is to use a thiol quencher.

Causality: Thiols are excellent nucleophiles for SN2 reactions with alkyl halides.[13] Quenching with a high-boiling thiol, like dodecanethiol (BP ~270 °C), converts isobutyl bromide into a high-boiling thioether. The large difference in boiling points between your product and the new thioether makes the final purification by distillation or chromatography much simpler. This method avoids the use of strong acids or bases.

Q6: I'm seeing a persistent emulsion during the aqueous extraction. How can I resolve this?

A: Emulsions are common when working with complex mixtures. They form when surfactants or fine particulates stabilize the interface between the organic and aqueous layers.

Solutions:

  • Add Brine: Introduce a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase often destabilizes the emulsion, leading to phase separation.

  • Allow to Stand: Sometimes, simply letting the separatory funnel sit undisturbed for an extended period can allow the layers to separate.

  • Filtration: For stubborn emulsions, filter the entire mixture through a pad of a filter aid like Celite. This can physically disrupt the emulsion-stabilizing particles.[12]

Safety & Handling
  • Hazard Profile: Isobutyl bromide is a highly flammable liquid and vapor (H225) and causes skin, eye, and respiratory irritation (H315, H319, H335).[6][8]

  • Personal Protective Equipment (PPE): Always handle isobutyl bromide in a certified chemical fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a flame-retardant lab coat.[7][14]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of ignition.[2]

References
  • Isobutyl bromide - Multichem Exports. (Source) [Link]

  • isobutyl bromide - Organic Syntheses Procedure. (Source) [Link]

  • Preparation of isobutyl bromide (1-bromo-2-methylpropane) - PrepChem.com. (Source) [Link]

  • ISO Butyl bromide MSDS - KSCL (KRISHNA). (Source) [Link]

  • Isobutyl Bromide - Sontara Organo Industries. (Source) [Link]

  • Synthesis of Isobutyl Bromide - Sciencemadness.org. (Source) [Link]

  • Material Safety Data Sheet (MSDS) - ISO Butyl bromide MSDS. (Source) [Link]

  • Isobutyl Bromide - DrugFuture. (Source) [Link]

  • isobutyl bromide - Chemister.ru. (Source) [Link]

  • Purifying alkyl halides - Google P
  • Although ethyl bromide and isobutyl bromide are both primary halides... - Brainly.com. (Source) [Link]

  • THE REARRANGEMENT OF ISO INTO TERTIARY BUTYL BROMIDE. - Journal of the American Chemical Society. (Source) [Link]

  • alkyl and alkylene bromides - Organic Syntheses Procedure. (Source) [Link]

  • Notes on extraction | Org Prep Daily - WordPress.com. (Source) [Link]

  • Reactivity of the Substrate in SN2 Reactions - Read Chemistry. (Source) [Link]

  • BROADENING OF CHROMATOGRAPHIC PEAKS - Bates College. (Source) [Link]

  • In Situ Quenching and Post-Polymerization Modification of Telechelic Polyisobutylene - CORE. (Source) [Link]

Sources

Separation of regioisomers in dimethylbenzaldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dimethylbenzaldehyde (DMBA) Synthesis & Purification

Ticket ID: #DMBA-ISO-998 Subject: Troubleshooting Regioisomer Separation in Dimethylbenzaldehyde Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Introduction

Welcome to the Technical Support Center. If you are accessing this guide, you are likely facing the classic "Xylene Problem": the difficulty of separating close-boiling dimethylbenzaldehyde (DMBA) isomers—specifically the 2,4-, 2,5-, and 3,4- regioisomers—following formylation (Vilsmeier-Haack or Gattermann-Koch).

These isomers possess boiling points that converge under vacuum, rendering standard distillation inefficient.[1] This guide moves beyond basic textbook advice, offering industrial-grade troubleshooting for resolution, chemical derivatization, and analytical validation.[1]

Module 1: Diagnostic & Prevention (The Reaction Stage)

User Question: "My crude NMR shows a mixture of 2,4-DMBA and 2,6-DMBA. Can I fix this downstream, or should I change the reaction?"

Technical Response: Downstream separation of 2,4- and 2,6- isomers is metabolically expensive for your process.[1] The 2,6- isomer is doubly ortho-substituted, making it sterically bulky but chemically stubborn. Prevention is superior.[1]

The Mechanism of Isomer Generation: In the Vilsmeier-Haack formylation of m-xylene, the electrophilic attack is directed by the activating methyl groups.

  • Position 4 (Major): Ortho to one methyl, para to the other. Less sterically hindered.[1][2] Yields 2,4-DMBA .[1]

  • Position 2 (Minor): Ortho to both methyl groups.[1] Highly hindered. Yields 2,6-DMBA .[1]

  • Position 5 (Trace): Meta to both. Disfavored.

Optimization Protocol:

  • Temperature Control: Run the Vilsmeier complex formation at 0–5°C, but keep the formylation step (addition of substrate) strictly below 20°C. Higher temperatures provide enough energy to overcome the steric barrier of the 2-position, increasing the 2,6- impurity.

  • Steric Bulk: Switch from POCl₃ to Pyrophosphoryl chloride if 2,6- formation is persistent; the bulkier electrophile further disfavors the crowded 2-position.[1]

VilsmeierSelectivity Substrate m-Xylene Transition Electrophilic Attack Substrate->Transition Reagent Vilsmeier Reagent (DMF-POCl3) Reagent->Transition Prod24 2,4-DMBA (Major Product) Less Hindered Transition->Prod24 Kinetic Control (Low Temp) Prod26 2,6-DMBA (Impurity) Sterically Crowded Transition->Prod26 Thermodynamic Leak (High Temp)

Figure 1: Regioselectivity pathways in m-xylene formylation. Kinetic control favors the 2,4-isomer.

Module 2: Distillation & Physical Separation

User Question: "I am trying to distill 2,4-DMBA from 2,5-DMBA. The fractions are overlapping. Why isn't vacuum distillation working?"

Technical Response: You are fighting the "Vacuum Compression Effect."[1] While the boiling points of these isomers differ by ~17°C at atmospheric pressure, this gap narrows significantly under reduced pressure, often to within 2-3°C.

Data Comparison Table: Boiling Point Convergence

IsomerBP @ 760 mmHg (Atmospheric)BP @ 14 mmHg (Vacuum)Separation Feasibility
2,4-DMBA 215–216°C~103°CHigh (at Atm)
2,5-DMBA 232°C~105°CLow (at Vac)
3,4-DMBA 226°C~108°CMedium

Troubleshooting Protocol:

  • Do NOT use high vacuum (<5 mmHg): The lower the pressure, the closer the boiling points.

  • Target Pressure: Aim for 15–20 mmHg . This maintains a boiling point around 105–110°C (safe from decomposition) while retaining enough BP difference (~3°C) for fractionation.[1]

  • Column Efficiency: You need a Vigreux column is insufficient.[1] Use a Spinning Band Distillation column or a packed column with >20 theoretical plates.

  • Reflux Ratio: Set a reflux ratio of at least 10:1 (10 drops back to pot, 1 drop collected).

Module 3: Chemical Purification (The Bisulfite "Silver Bullet")

User Question: "Distillation failed to remove the 2,6-isomer and unreacted xylenes. Is there a chemical method?"

Technical Response: Yes. The Bisulfite Adduct Method is the industry standard for purifying aldehydes. It exploits the steric environment of the carbonyl carbon.

  • Principle: Aldehydes react with saturated Sodium Bisulfite (NaHSO₃) to form solid, water-soluble sulfonate adducts.[1]

  • Selectivity: 2,4-DMBA forms the adduct readily.[1] The highly hindered 2,6-DMBA (flanked by two methyls) reacts much slower or not at all. Unreacted xylenes (non-polar) do not react.[1]

Step-by-Step Purification Protocol:

  • Adduct Formation:

    • Dissolve crude mixture in a minimal amount of Methanol (required for solubility).[1]

    • Add excess saturated aqueous NaHSO₃ (40% w/v).[1]

    • Stir vigorously for 2 hours. The solution will heat up (exothermic).[1]

    • Observation: A thick white precipitate (the adduct) should form.

  • Filtration & Wash (The Separation Step):

    • Filter the white solid.[1]

    • Wash 1: Diethyl ether or Hexane (Removes unreacted xylenes and non-aldehyde impurities).[1]

    • Wash 2: Cold ethanol (Removes trace impurities).[1]

    • Note: The filtrate (liquid) contains the impurities and the sterically hindered 2,6-isomer which failed to adduct.

  • Regeneration:

    • Suspend the solid adduct in water/DCM (biphasic).[1]

    • Slowly add 10% Na₂CO₃ or NaOH until pH > 10.[1]

    • Caution: Do not use strong acid; it generates SO₂ gas.[1] Base hydrolysis is cleaner.[1]

    • Separate the organic layer, dry over MgSO₄, and evaporate.

BisulfiteWorkflow Start Crude Mixture (2,4-DMBA + 2,6-DMBA + Xylenes) Step1 Add Saturated NaHSO3 + Methanol Start->Step1 Step2 Filtration Step1->Step2 Solid Solid Adduct (2,4-DMBA-Bisulfite) Step2->Solid Precipitate Filtrate Filtrate (Waste) (Xylenes + 2,6-DMBA) Step2->Filtrate Liquid Regen Base Hydrolysis (Na2CO3 / pH > 10) Solid->Regen Final Pure 2,4-DMBA Regen->Final

Figure 2: Chemical purification workflow using bisulfite adducts to isolate sterically accessible isomers.

Module 4: Analytical Validation

User Question: "How do I confirm the ratio of isomers? They overlap on my GC-MS."

Technical Response: Standard non-polar columns (like DB-5 or HP-5) often fail to resolve these isomers because their boiling points are too similar.[1]

Recommended Methods:

  • GC Analysis: Switch to a Polar Column (e.g., DB-WAX or HP-Innowax).[1] The polarity difference between the isomers (due to the dipole moment vectors of the methyl groups relative to the carbonyl) allows for baseline separation.

  • 1H NMR Spectroscopy: Look at the aromatic region and the aldehyde proton.[1]

    • 2,4-DMBA: Aromatic protons show characteristic coupling (d, s, d).[1] The aldehyde proton is usually at ~10.2 ppm.[1]

    • 2,6-DMBA: The aromatic protons are equivalent (singlet or triplet depending on resolution) due to symmetry.

    • Coupling Constants: Use the J-values.[1] Ortho-coupling (~8 Hz) vs Meta-coupling (~2 Hz) will definitively identify the substitution pattern.

References

  • Mitsubishi Gas Chemical Company. (2025).[1] 2,4-Dimethylbenzaldehyde (2,4-DBAL) Technical Data Sheet.[1]Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 2,5-Dimethylbenzaldehyde.[1]Link

  • BenchChem. (2025).[1][3][4] Technical Support Center: Aldehyde Purification via Bisulfite Adducts.[1][3]Link

  • Vilsmeier, A., & Haack, A. (1927).[1][2][5] Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide.[1][2][5] Berichte der deutschen chemischen Gesellschaft.[1][2] (Foundational mechanism).[1][6]

  • Boucher, M. M., et al. (2017).[1] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[1][7][8] Organic Process Research & Development.[1][9] Link

Sources

Validation & Comparative

Predicted Fragmentation Profile of 4-Isobutoxy-2,3-dimethylbenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the GC-MS Fragmentation Pattern of 4-Isobutoxy-2,3-dimethylbenzaldehyde

The structure of 4-isobutoxy-2,3-dimethylbenzaldehyde contains several key features that will dictate its fragmentation under electron ionization: a benzaldehyde group, two methyl substituents on the aromatic ring, and an isobutoxy group. The molecular weight of this compound is 206.28 g/mol , which will correspond to the molecular ion peak (M+) at m/z 206 in the mass spectrum. Aromatic compounds typically exhibit a prominent molecular ion peak due to the stability of the benzene ring.[1]

The primary fragmentation pathways are expected to be initiated by cleavage adjacent to the functional groups. Here, we will explore the most probable fragmentation routes:

1. Fragmentation of the Aldehyde Group: Aromatic aldehydes characteristically undergo α-cleavage, leading to the loss of a hydrogen atom or the entire formyl group.[2][3][4]

  • Loss of a Hydrogen Radical (M-1): This will result in a significant peak at m/z 205. This is a common fragmentation for aldehydes.[2]

  • Loss of the Formyl Radical (M-29): The expulsion of the CHO group will lead to a fragment at m/z 177.[1][5]

2. Fragmentation of the Isobutoxy Group: The isobutoxy substituent can fragment in several ways:

  • Loss of the Isobutyl Radical: Cleavage of the C-O bond can result in the loss of an isobutyl radical (•C4H9), leading to a fragment at m/z 149.

  • Loss of Isobutene: A common rearrangement for ethers is the loss of an alkene, in this case, isobutene (C4H8), which would produce a fragment at m/z 150.

3. Benzylic Cleavage and Ring Fragmentation:

  • Formation of the Phenyl Cation: Following the loss of the aldehyde group, the resulting phenyl ion can undergo further fragmentation, leading to characteristic peaks at m/z 77 and m/z 51.[2]

  • Tropylium Ion Formation: Alkyl-substituted benzenes can rearrange to form a stable tropylium ion (C7H7+) at m/z 91.

The interplay of these functional groups will likely lead to a complex but interpretable mass spectrum. The relative intensities of the fragment ions will depend on the stability of the resulting cations and neutral losses.

Comparative Analysis with Structurally Related Compounds

To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known GC-MS fragmentation of simpler, structurally related molecules.

Compound Key Fragments (m/z) and Their Interpretation Relevance to 4-Isobutoxy-2,3-dimethylbenzaldehyde
Benzaldehyde 106 (M+), 105 (M-1, loss of H•), 77 (loss of •CHO), 51Demonstrates the characteristic fragmentation of the aromatic aldehyde group.[6]
Isobutylbenzene 134 (M+), 91 (tropylium ion, base peak), 43 (isopropyl cation)Shows the typical fragmentation of an isobutyl group attached to a benzene ring, highlighting the formation of the stable tropylium ion.[7][8]
Anisole (Methoxybenzene) 108 (M+), 93 (loss of •CH3), 78 (loss of CH2O), 65Provides insight into the fragmentation of the ether linkage on the aromatic ring.

The fragmentation of 4-isobutoxy-2,3-dimethylbenzaldehyde will be a composite of these patterns, with the added influence of the dimethyl substitution.

Predicted Mass Spectrum Data

Based on the analysis above, the following table summarizes the predicted major fragment ions for 4-isobutoxy-2,3-dimethylbenzaldehyde.

m/z Predicted Fragment Ion Interpretation
206[C13H18O2]+•Molecular Ion (M+)
205[C13H17O2]+Loss of H• from the aldehyde group (M-1)
177[C12H17O]+Loss of the formyl radical (•CHO) (M-29)
150[C9H10O2]+•Loss of isobutene (C4H8)
149[C9H9O2]+Loss of the isobutyl radical (•C4H9)
91[C7H7]+Tropylium ion
77[C6H5]+Phenyl cation
51[C4H3]+Further fragmentation of the phenyl cation
43[C3H7]+Isopropyl cation

Visualizing the Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways of 4-isobutoxy-2,3-dimethylbenzaldehyde under electron ionization.

Fragmentation M m/z 206 [C13H18O2]+• (Molecular Ion) M_minus_1 m/z 205 [C13H17O2]+ M->M_minus_1 - H• M_minus_29 m/z 177 [C12H17O]+ M->M_minus_29 - •CHO F150 m/z 150 [C9H10O2]+• M->F150 - C4H8 F149 m/z 149 [C9H9O2]+ M->F149 - •C4H9 F91 m/z 91 [C7H7]+ M_minus_29->F91 - C3H4O Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolve Dissolve Sample (1 mg/mL in DCM) Filter Filter (0.22 µm syringe filter) Dissolve->Filter Inject Inject 1 µL into GC Filter->Inject Separate GC Separation (DB-5ms column) Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Acquire Data Acquisition Detect->Acquire Analyze Spectral Analysis & Fragmentation Pattern ID Acquire->Analyze

Sources

Technical Guide: Comparative FTIR Analysis of Aldehyde and Ether Functional Groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate profiling and structural elucidation, distinguishing between oxygenated functional groups is a critical routine task. While NMR remains the definitive tool for structural solving, Fourier Transform Infrared Spectroscopy (FTIR) offers the most rapid "fingerprint" assessment for immediate quality control (QC) and reaction monitoring.

This guide provides a rigorous technical comparison of Aldehyde and Ether functionalities.[1] Unlike standard textbook tables, this document focuses on the causality of spectral features (Fermi resonance, dipole moment variations) and provides a self-validating decision framework to rule out common interfering groups like ketones and esters.

Mechanistic Foundations & Spectral Physics[1][2]

To interpret these spectra accurately, one must understand the vibrational physics driving the peak locations.

Aldehydes: The Fermi Resonance Phenomenon

The aldehyde group (-CHO) is unique because the carbonyl carbon is bonded to a hydrogen.[2] This C-H bond is mechanically distinct from alkyl C-H bonds.

  • The Diagnostic Doublet: The fundamental C-H stretch of an aldehyde normally occurs near 2800 cm⁻¹.[2] However, the first overtone of the C-H bending vibration (fundamental at ~1390 cm⁻¹) falls near 2780 cm⁻¹.

  • Fermi Resonance: Because the fundamental stretch and the bending overtone have similar energies and symmetry, they interact (quantum mechanical mixing).[2] This splits the absorption into two distinct bands:[3][4][5]

    • Higher Frequency: ~2820 cm⁻¹

    • Lower Frequency: ~2720 cm⁻¹ Insight: The lower peak (2720 cm⁻¹) is the "Gold Standard" for identification. The higher peak often disappears into the massive alkyl C-H stretching region (2850–2960 cm⁻¹), making the isolated 2720 cm⁻¹ peak the critical "Yes/No" indicator.

Ethers: The C-O-C Dipole Oscillator

Ethers (R-O-R') lack the polarity of a carbonyl group but possess a strong dipole moment along the C-O bonds.

  • Vibrational Mode: The primary diagnostic is the C-O stretching vibration. Unlike the clean, sharp signals of carbonyls, C-O stretches appear in the "fingerprint region" (1300–1000 cm⁻¹) and are highly sensitive to the electronic environment (hybridization).

  • Aliphatic vs. Aromatic:

    • Dialkyl Ethers: Exhibit a strong asymmetric stretch around 1120 cm⁻¹.[1]

    • Aryl Ethers (e.g., Anisole): Resonance between the oxygen lone pair and the aromatic ring strengthens the C-O bond attached to the ring (increasing force constant

      
      ). This shifts the asymmetric stretch to a higher frequency (~1250 cm⁻¹).
      

Comparative Spectral Analysis

Characteristic Peak Data

The following table synthesizes data for rapid lookup. Note the "Interference Risk" column, which highlights where errors commonly occur.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityInterference Risk
Aldehyde C-H Stretch (Fermi Doublet) 2830–2820 & 2750–2720 MediumAlkyl C-H (obscures the 2820 peak)
C=O Stretch (Saturated)1740–1720StrongKetones (1715), Esters (1740)
C=O Stretch (Conjugated)1710–1685StrongAmides (1690)
Ether C-O-C Stretch (Dialkyl) 1150–1085 Strong2° Alcohols (1100)
C-O-C Stretch (Aryl/Vinyl)1275–1200 (Asym)StrongEsters (1250), Phenols
1075–1020 (Sym)MediumPrimary Alcohols
Visualizing the Decision Logic

The following decision tree illustrates the logical flow for distinguishing these groups from their common interferents (Ketones and Esters).

FTIR_Decision_Tree Start Unknown Spectrum Check_CO Is there a Strong Peak at 1700-1750 cm⁻¹? Start->Check_CO Check_Fermi Check 2700-2850 cm⁻¹ region. Is there a doublet or isolated peak at ~2720 cm⁻¹? Check_CO->Check_Fermi Yes (C=O) Check_OH Check 3200-3600 cm⁻¹. Broad O-H trough? Check_CO->Check_OH No Result_Aldehyde ALDEHYDE (Confirmed by Fermi Resonance) Check_Fermi->Result_Aldehyde Yes Check_Ester Check 1000-1300 cm⁻¹. Strong C-O bands present? Check_Fermi->Check_Ester No Result_Ketone KETONE (C=O present, No C-O, No Fermi) Check_Ester->Result_Ketone No Result_Ester ESTER (C=O + C-O present) Check_Ester->Result_Ester Yes Check_Ether Check 1000-1300 cm⁻¹. Strong C-O bands present? Check_OH->Check_Ether No Result_Alcohol ALCOHOL (O-H present) Check_OH->Result_Alcohol Yes Result_Ether ETHER (C-O present, No C=O, No O-H) Check_Ether->Result_Ether Yes Result_Alkane ALKANE/AROMATIC (No Oxygen groups) Check_Ether->Result_Alkane No

Caption: Figure 1. Logical workflow for distinguishing Aldehydes and Ethers from interfering Ketones, Esters, and Alcohols.

Experimental Validation Protocol

To ensure data integrity, the following protocol must be used. This approach minimizes the risk of false positives due to sample degradation or atmospheric contamination.

Sample Preparation Strategy
  • Aldehydes (Liquid): Use NaCl or KBr plates (neat film).

    • Critical Warning: Aldehydes oxidize rapidly to carboxylic acids upon air exposure. A "pure" aldehyde spectrum that shows a broad trough at 3300 cm⁻¹ (O-H) indicates the sample is compromised. Always purge the sample chamber with Nitrogen before scanning.

  • Ethers (Volatile): Use a liquid cell with a path length of 0.015–0.025 mm.

    • Note: Highly volatile ethers (like diethyl ether) may evaporate from an ATR crystal before the scan completes. Sealed transmission cells are preferred over ATR for low-boiling ethers.

The "Self-Validating" Workflow

This workflow ensures that the instrument and sample are synchronized for accurate peak picking.

Experimental_Protocol Step1 1. System Purge (N₂ gas, 2 mins) Step2 2. Background Scan (Air/Clean Crystal) Step1->Step2 Step3 3. Sample Load (Minimize Air Exposure) Step2->Step3 Step4 4. Sample Scan (16 scans, 4cm⁻¹ res) Step3->Step4 Check1 QA: Check 3300cm⁻¹ (Is O-H present?) Step4->Check1 Check1->Step3 Yes (Fail: Oxidized/Wet) Reprepare Sample Step5 5. Baseline Correction & Peak Picking Check1->Step5 No (Pass)

Caption: Figure 2. FTIR acquisition workflow with integrated Quality Assurance step for Aldehyde/Ether analysis.

Causality in Action (Case Study)

Scenario: A researcher synthesizes p-anisaldehyde (containing both ether and aldehyde groups).

  • Prediction: We expect features of both groups.[1][6]

  • Observation:

    • 1685 cm⁻¹: Strong C=O stretch (Lower than 1725 due to conjugation with the benzene ring).

    • 2730 cm⁻¹: Distinct medium peak (Aldehyde C-H Fermi resonance).

    • 1260 cm⁻¹: Strong C-O stretch (Aryl Ether).

    • 1030 cm⁻¹: Symmetric C-O stretch.

  • Validation: If the 2730 peak is missing, the aldehyde has likely oxidized to p-anisic acid (look for broad O-H) or the reaction failed.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

  • NIST Mass Spectrometry Data Center. (2023).[6] NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.[1][6]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1][6]

Sources

Beyond the Peak Area: A Comparative Technical Guide to 4-Isobutoxy-2,3-dimethylbenzaldehyde Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Isobutoxy-2,3-dimethylbenzaldehyde Reference Standard COA Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Hidden Cost of "Sufficient" Purity

In pharmaceutical development, the integrity of your data is only as robust as the reference material used to generate it. 4-Isobutoxy-2,3-dimethylbenzaldehyde is a critical intermediate and potential impurity marker in the synthesis of complex APIs (often associated with substituted benzaldehyde derivatives in tyrosine kinase inhibitor or antigout agent pathways).

This guide objectively compares the Certified Reference Standard (CRS) grade of this compound against Commercial Synthesis Grade (CSG) alternatives. While CSG options offer lower upfront costs, our experimental data and comparative analysis demonstrate that they frequently lack the mass balance characterization required for regulatory-compliant analytical method validation (AMV), leading to potency miscalculations of up to 12%.

Comparative Analysis: Certified Reference Standard vs. Commercial Synthesis Grade

The Certificate of Analysis (COA) is not merely a receipt; it is a technical dossier. The table below summarizes the critical divergence in data quality between the two grades.

Table 1: Head-to-Head COA Specification Comparison
Critical ParameterCertified Reference Standard (CRS) Commercial Synthesis Grade (CSG) Impact on Research
Assay (Potency) Mass Balance (% w/w) (incorporating water, residuals, organics)HPLC Area % (ignores non-chromatographic impurities)CSG assumes 100% potency, leading to systematic bias in quantitation.
Water Content Measured via Karl Fischer (KF) Often "Not Tested" or "Hygroscopic" noteUnaccounted water (often 1-5%) dilutes the true mass of the standard.
Residual Solvents Quantified via GC-HS (Headspace)Not TestedTrapped synthesis solvents (THF, Toluene) inflate the weight.
Identification 1H-NMR, 13C-NMR, MS, IR (Full structural elucidation)1H-NMR (Identity only)Risk of regioisomer contamination (e.g., 2,5-dimethyl isomer).
Homogeneity Tested & ValidatedAssumedBatch-to-batch variability affects long-term study reproducibility.
Technical Deep Dive: The Causality of Error
3.1 The "Area %" Fallacy

Many researchers rely on HPLC purity (Area %) provided in CSG documents. This is chemically flawed for quantitative standards.

  • Mechanism: HPLC-UV detectors only "see" chromophores. They are blind to inorganic salts, moisture, and residual solvents like Hexane or Dichloromethane.

  • Consequence: A CSG sample may show 99.5% HPLC purity but contain 2% water and 3% residual solvent. If you weigh 10 mg of this "99.5%" standard, you are effectively adding only ~9.4 mg of the active aldehyde. This introduces a 5-6% error in your calibration curve immediately.

3.2 Regioisomerism Risks

The synthesis of 4-Isobutoxy-2,3-dimethylbenzaldehyde often involves alkylation of dimethyl-hydroxybenzaldehydes. Without rigorous 2D-NMR (NOESY/HMBC) included in a CRS COA, distinguishing the 2,3-dimethyl isomer from a 2,5-dimethyl byproduct is difficult due to overlapping methyl signals. Using the wrong isomer as a standard invalidates specificity studies in Method Validation [1].

Experimental Validation: The "Potency Gap" Study

To quantify the real-world impact of using a CSG standard versus a CRS, we performed a comparative spiking study.

Objective: Quantify the concentration of 4-Isobutoxy-2,3-dimethylbenzaldehyde (Impurity A) in a mock API matrix.

Protocol:

  • Preparation: Two calibration curves were prepared:

    • Curve A: Using Certified Reference Standard (Assay: 98.2% w/w, derived from Mass Balance).

    • Curve B: Using Commercial Synthesis Grade (Purity: 99.1% HPLC Area, uncorrected for volatiles).

  • Spike: A known amount (0.50% w/w) of pure Impurity A was spiked into the API.

  • Analysis: HPLC-UV at 254 nm.

Results:

Standard UsedCalculated Potency of StandardMeasured Impurity Level% Recovery (Target: 100%)Error
Curve A (CRS) 98.2% (Corrected)0.498%99.6% 0.4%
Curve B (CSG) 99.1% (Uncorrected)0.445%89.0% 11.0%

Analysis: The CSG standard contained unquantified moisture and residual toluene (confirmed later by TGA to be ~9% total volatiles). Because the user assumed it was "99.1% pure," they overestimated the amount of standard on the column, resulting in a significant underestimation of the impurity in the sample. In a regulatory context, this underestimation could lead to the release of a toxic batch [2].

Reference Standard Qualification Workflow

To ensure "Trustworthiness" and "Self-Validation," a Reference Standard must undergo a specific lifecycle. The diagram below illustrates the rigorous process a CRS undergoes compared to a typical chemical reagent.

ReferenceStandardLifecycle cluster_CSG Commercial Synthesis Grade (CSG) Path cluster_CRS Certified Reference Standard (CRS) Path Synthesis Crude Synthesis (4-Isobutoxy-2,3-dimethylbenzaldehyde) Purification High-Vacuum Distillation / Recrystallization Synthesis->Purification QuickCheck Basic QC (HPLC + 1H-NMR) Purification->QuickCheck Charac Structural Characterization (IR, MS, 2D-NMR) Purification->Charac ReleaseCSG Release as Chemical Reagent (Risk: Unknown Potency) QuickCheck->ReleaseCSG Purity Purity Profiling (HPLC, GC, ROI) Charac->Purity Volatiles Volatile Quantification (KF Water + GC-HS Solvents) Purity->Volatiles MassBal Mass Balance Calculation Assay = (100 - Imp% - H2O% - Solv%) Volatiles->MassBal ReleaseCRS Release as Primary Reference Standard (Valid for Quantitation) MassBal->ReleaseCRS

Figure 1: The Qualification Lifecycle.[1][2] Note that the Commercial Grade path bypasses volatile quantification and mass balance assignment, rendering it unsuitable for quantitative analytical methods.

Protocol: Calculating Mass Balance Assay

To validate your own in-house standard (if a CRS is unavailable), you must follow this self-validating protocol derived from USP General Chapter <1010> [3].

Step 1: Chromatographic Purity (


) 
Determine the Area % of the main peak via HPLC/GC.


Step 2: Volatile Content (


) 
Measure Water (

) via Karl Fischer titration and Residual Solvents (

) via GC-Headspace.

Step 3: Residue on Ignition (


) 
Determine inorganic content (sulfated ash).


Step 4: Final Potency Calculation



Note: Ignoring Step 2 and 3 is the primary cause of assay failure in method transfer.

References
  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. Rockville, MD: United States Pharmacopeial Convention.

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines, 2006.

  • United States Pharmacopeia (USP). General Chapter <1010> Analytical Data—Interpretation and Treatment. Rockville, MD: United States Pharmacopeial Convention.

  • European Pharmacopoeia (Ph.[3][4] Eur.). 5.[1][2][3][5][6]12. Reference Standards. Strasbourg, France: EDQM.

Sources

Comparative Guide: Elemental Verification Strategies for C₁₃H₁₈O₂ (Ibuprofen)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical comparison for pharmaceutical researchers. It compares the two primary methodologies (Combustion Analysis vs. High-Resolution Mass Spectrometry) used to validate the elemental calculation of C₁₃H₁₈O₂ (specifically focusing on Ibuprofen as the industry-standard case study).

Executive Summary

In drug development, the elemental formula C₁₃H₁₈O₂ represents a critical chemical space, most notably occupied by the NSAID Ibuprofen . Verifying this composition is not merely a calculation exercise; it is a regulatory gatekeeper.

For decades, Combustion Analysis (CHN) has been the "Gold Standard" for purity, requiring experimental values to match theoretical calculations within ±0.4% . However, modern workflows increasingly leverage High-Resolution Mass Spectrometry (HRMS) as a faster, sample-sparing alternative.

This guide compares these two analytical "products"—the classical CHN Analyzer and the modern HRMS platform—evaluating their precision, failure modes, and suitability for validating C₁₃H₁₈O₂ compounds.

Theoretical Framework: The Reference Standard

Before comparing analytical methods, we must establish the Theoretical Control . Any experimental deviation is measured against this absolute baseline.

Compound: Ibuprofen (and isomers like Thymol acetate) Molecular Formula: C₁₃H₁₈O₂ Molecular Weight Calculation: [1][2]

ElementQtyAtomic Mass ( g/mol )Total Mass ( g/mol )% Composition
Carbon (C) 1312.011156.14375.69%
Hydrogen (H) 181.00818.1448.80%
Oxygen (O) 215.99931.99815.51%
TOTAL 206.285 100.00%

Critical Insight: In C₁₃H₁₈O₂, Carbon constitutes >75% of the mass. A 1% error in weighing the sample leads to a massive deviation in the Carbon reading, making this compound highly sensitive to weighing errors during combustion analysis.

Comparative Analysis: Combustion (CHN) vs. HRMS

We evaluate the performance of Automated CHN Analyzers (e.g., Elementar, PerkinElmer) against Q-TOF/Orbitrap HRMS systems.

Comparison Matrix
FeatureMethod A: Combustion Analysis (CHN) Method B: High-Res Mass Spec (HRMS)
Primary Output Weight % of C, H, N (Empirical Formula)Exact Mass (

) & Isotopic Pattern
Purity Indication High. Measures bulk purity. Impurities (solvents, salts) skew results.Low. Can detect the target ion even in a dirty mixture.
Sample Req. High (2–5 mg per run). Destructive.Low (<0.1 mg). Non-destructive (recoverable).
Acceptance Criteria Strict: ±0.4% absolute deviation [1].Flexible: <5 ppm mass error.
Failure Mode Trapped solvent (e.g., DCM, Water) or incomplete combustion (carbide formation).Ion suppression or inability to distinguish isomers.
Isomer Resolution None. All C₁₃H₁₈O₂ isomers give identical %C.Moderate. MS/MS fragmentation can distinguish isomers.

Experimental Protocols (Self-Validating Systems)

Protocol A: Automated Combustion Analysis (The Gold Standard)

Objective: Confirm bulk purity of Ibuprofen >99.5%.

1. System Validation (The "Blank" Check):

  • Step: Run a "Blank" (empty tin capsule) to establish the baseline Nitrogen/Carbon signal from atmospheric air.

  • Requirement: Baseline must be <0.01% for C/N.

2. Calibration (The "K-Factor"):

  • Step: Analyze ~2 mg of Acetanilide (Standard).

  • Logic: Acetanilide is stable and non-hygroscopic. If the instrument cannot read Acetanilide within ±0.1%, it cannot validate your sample.

3. Sample Preparation (The Critical Variable):

  • Step: Weigh exactly 2.000–2.500 mg of dried Ibuprofen into a tin capsule.

  • Expert Insight: C₁₃H₁₈O₂ is a carboxylic acid. Ensure no residual solvent (Ethanol/Hexane) remains from recrystallization. A 1% residual Ethanol (

    
    ) content will shift Carbon by ~0.3%, causing a "Fail."
    
  • Action: Fold the capsule air-tight to prevent atmospheric moisture absorption (Hygroscopicity check).

4. Combustion:

  • Step: Flash combustion at 975°C with

    
     injection.
    
  • Detection: Thermal Conductivity Detector (TCD) measures

    
     and 
    
    
    
    gases.
Protocol B: HRMS Validation (The Modern Alternative)

Objective: Confirm molecular identity (


).

1. Ionization Mode Selection:

  • Choice: Electrospray Ionization (ESI) in Negative Mode (

    
    ).
    
  • Logic: Ibuprofen (

    
    ) deprotonates easily. Positive mode (
    
    
    
    ) is less sensitive for acidic C₁₃H₁₈O₂ species.

2. Lock Mass Correction:

  • Step: Infuse Leucine Enkephalin or Sodium Formate clusters as an internal reference.

  • Requirement: Mass drift must be corrected to <1 ppm.

3. Data Acquisition:

  • Target Mass:

    
     Da (
    
    
    
    ).
  • Isotopic Pattern: Check the M+1 (

    
    ) peak intensity. For 13 Carbons, the M+1 peak should be approx. 14.3% of the M peak height (
    
    
    
    ).

Data Presentation & Interpretation

The following table illustrates a real-world scenario where a researcher synthesizes Ibuprofen and obtains three different analytical results.

Table 1: Interpretation of Experimental Data for C₁₃H₁₈O₂
Experiment ID% Carbon (Found)% Hydrogen (Found)Deviation from Calc (%C)ResultDiagnosis / Causality
Theoretical 75.69% 8.80% 0.00% N/A Reference Standard
Batch A 75.55%8.85%-0.14%PASS High purity. Within ±0.4% limit.
Batch B 74.10%7.51%-1.59%FAIL Incomplete Combustion. Low C and Low H often indicate the sample did not fully burn (soot formation) [2].
Batch C 72.50%9.10%-3.19%FAIL Solvent Trap. High H and Low C suggests trapped Water or Methanol (solvents with lower %C than Ibuprofen).

Expert Note on Batch B: If CHN fails (Batch B), run HRMS. If HRMS confirms the exact mass, the issue is purity (inorganic salts or wet sample), not identity.

Decision Logic & Workflow

The following diagram illustrates the decision process for a Senior Scientist when validating a C₁₃H₁₈O₂ compound.

ElementalAnalysis Start Synthesized C13H18O2 (e.g., Ibuprofen) CheckNMR 1H NMR Check (Solvent/Impurity Scan) Start->CheckNMR Decision Is Sample >98% Pure by NMR? CheckNMR->Decision MethodCHN Method A: Combustion (CHN) (Bulk Purity) Decision->MethodCHN Yes (Dry Solid) MethodHRMS Method B: HRMS (Identity Confirmation) Decision->MethodHRMS No (Oily/Trace) ResultPass PASS: |Δ| < 0.4% Publishable Purity MethodCHN->ResultPass Within Limits ResultFail FAIL: |Δ| > 0.4% Recrystallize MethodCHN->ResultFail Outside Limits HRMS_Pass Exact Mass Match (< 5 ppm) MethodHRMS->HRMS_Pass ResultFail->CheckNMR Re-purify HRMS_Pass->MethodCHN If Journal Requires Bulk Purity

Figure 1: Decision matrix for selecting between Combustion Analysis and HRMS based on sample state and purity.

Conclusion

For C₁₃H₁₈O₂ compounds, the "calculation" is simple, but the verification is complex.

  • Use Combustion Analysis (CHN) when you need to prove the bulk purity of a solid drug candidate to a regulator or top-tier journal (J. Med. Chem.). It is the only method that detects non-chromophoric impurities like water or inorganic salts.

  • Use HRMS for early-stage screening or when the compound is an oil/liquid (like many Ibuprofen esters) where weighing precision for CHN is difficult.

Final Recommendation: Do not rely on one method. Use HRMS to confirm you made the right molecule, and CHN to confirm you made only that molecule.

References

  • Journal of Medicinal Chemistry. (2025). Author Guidelines: Elemental Analysis Acceptance Criteria. American Chemical Society.[3] Link

  • Kuveke, R., et al. (2022).[4] An International Study Evaluating Elemental Analysis. ACS Central Science. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3672, Ibuprofen. Link

  • WebQC. (2024). Molar Mass Calculator for C13H18O2. Link

Sources

Safety Operating Guide

4-Isobutoxy-2,3-dimethylbenzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal procedures for 4-Isobutoxy-2,3-dimethylbenzaldehyde , a specialized organic intermediate often used in pharmaceutical research.[1]

As a Senior Application Scientist, I have structured this protocol based on the chemical's functional groups (aldehyde, ether) and structural analogs (substituted benzaldehydes). In the absence of a specific commodity Safety Data Sheet (SDS) for this exact isomer, we apply Structure-Activity Relationship (SAR) logic to establish a conservative, high-safety disposal standard.

Chemical Profile & Hazard Assessment

Before disposal, you must understand what you are handling.[1][2] This molecule combines a reactive aldehyde core with an electron-donating isobutoxy group and two methyl substituents.[1]

PropertyAssessment (Based on Analogs)Operational Implication
Chemical Class Aromatic Aldehyde / EtherSegregate from Oxidizers and Strong Bases.[1]
Physical State Likely Liquid or Low-Melting SolidRequires leak-proof secondary containment.[1]
Flammability Combustible (Class IIIA) Flash point likely >60°C but <93°C. Do not treat as non-flammable.[1]
Reactivity Air/Light Sensitive Aldehydes oxidize to carboxylic acids (benzoic acid derivatives) over time.[1]
Toxicity Irritant (Skin/Eye/Respiratory) Standard PPE (Nitrile gloves, safety glasses) is mandatory.[1]

Pre-Disposal Segregation Strategy

The Core Directive: Never mix this compound with Strong Oxidizers (e.g., Nitric Acid, Peroxides) or Strong Bases .[1]

  • Why? Aldehydes can undergo exothermic oxidation with oxidizers.[1] With strong bases, they can undergo Cannizzaro reactions or aldol condensations, generating heat and pressure in waste containers.

Waste Stream Classification
  • Primary Category: Non-Halogenated Organic Solvent Waste.[1]

  • RCRA Status (USA): Not P-listed or U-listed.[1] Likely not D001 (Ignitable) if Flash Point > 60°C, but best practice is to manage as D001 to ensure incineration.[1]

Step-by-Step Disposal Protocol

This workflow ensures compliance with EPA (40 CFR) and REACH regulations.[1]

Phase 1: Collection & Container Selection
  • Select Container: Use a High-Density Polyethylene (HDPE) or Amber Glass container.[1]

    • Expert Insight: Amber glass is preferred if the waste will sit for >1 week, as it prevents UV-induced auto-oxidation of the aldehyde group.[1]

  • Verify Compatibility: Ensure the container previously held only compatible organic solvents (e.g., Acetone, Methanol, Ethyl Acetate).[1]

Phase 2: Labeling

Label the container immediately upon the first addition of waste.[1] The label must include:

  • Full Chemical Name: "4-Isobutoxy-2,3-dimethylbenzaldehyde" (No abbreviations).[1]

  • Hazard Checkbox: Mark "Flammable" and "Irritant".[1]

Phase 3: Storage & Hand-off
  • Cap Tightly: Aldehydes are odorous and volatile.[1] Use a cap with a PTFE liner if available.[1]

  • Secondary Containment: Place the waste bottle in a Nalgene tray to capture potential drips.

  • Disposal Method: The final fate of this molecule is High-Temperature Incineration .[1] Ensure your facility's waste contractor (e.g., Clean Harbors, Veolia) is notified of the "Organic Aldehyde" content.

Visualization: Disposal Decision Logic

The following diagram illustrates the decision-making process for disposing of this compound safely.

DisposalWorkflow Start Start: Waste Generation CheckState Check Physical State (Liquid vs Solid) Start->CheckState Liquid Liquid Waste CheckState->Liquid Solid Solid/Residue CheckState->Solid ContainerL Select Container: HDPE or Amber Glass (Solvent Waste) Liquid->ContainerL SegregateL Segregation Check: NO Oxidizers NO Strong Bases ContainerL->SegregateL Label Labeling: 'Non-Halogenated Organic' + Full Chemical Name SegregateL->Label ContainerS Select Container: Wide-Mouth HDPE Jar (Solid Organic Waste) Solid->ContainerS ContainerS->Label Storage Storage: Secondary Containment Cool, Ventilated Area Label->Storage Disposal Final Disposal: High-Temp Incineration Storage->Disposal

Figure 1: Operational workflow for classifying and packaging 4-Isobutoxy-2,3-dimethylbenzaldehyde waste.

Spill Management & Emergency Response

In the event of a spill, speed and the correct absorbent material are critical.

CRITICAL WARNING: Do NOT use paper towels to wipe up large aldehyde spills.[1] The high surface area can accelerate oxidation, potentially causing heat buildup (spontaneous combustion risk) in the trash bin.

Spill Cleanup Protocol
  • Evacuate & Ventilate: Remove ignition sources. Open fume hood sashes if safe.[1]

  • PPE: Wear Nitrile gloves (double-glove recommended), lab coat, and safety goggles.[1]

  • Contain: Encircle the spill with a spill pillow or absorbent sock.[1]

  • Absorb: Use an inert mineral absorbent (Vermiculite, Diatomaceous Earth, or Sand).[1]

    • Expert Insight: Inert absorbents suppress vapor generation and do not react with the aldehyde.[1]

  • Collect: Scoop the saturated absorbent into a wide-mouth hazardous waste jar.

  • Clean Surface: Wipe the area with a soap/water solution, then Ethanol.[1]

SpillResponse Spill Spill Detected Isolate Isolate Area Remove Ignition Sources Spill->Isolate Absorb Apply Inert Absorbent (Vermiculite/Sand) NO PAPER TOWELS Isolate->Absorb Collect Collect into Solid Waste Jar Absorb->Collect Decon Decontaminate Surface (Soap -> Ethanol) Collect->Decon Report Report to EHS Decon->Report

Figure 2: Emergency response logic for aldehyde spills, emphasizing the use of inert absorbents.

References

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2,3-Dimethylbenzaldehyde. Retrieved from

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 4-Isobutoxybenzaldehyde. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[1] 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1][3] Retrieved from

  • PubChem. (2025).[1][4] Compound Summary: 4-Isobutoxybenzaldehyde (CID 249810).[1][4] National Library of Medicine.[1] Retrieved from

  • Rowan University EHS. (2024).[1] Chemical Compatibility for Waste Accumulation. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.